ML314
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOAXMICIJCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML314 neurotensin receptor 1 agonist
An In-Depth Technical Guide to ML314: A Biased Agonist of the Neurotensin 1 Receptor
Executive Summary
This compound is a potent, selective, and brain-penetrant small molecule agonist for the Neurotensin Receptor 1 (NTS1).[1][2][3] It is distinguished by its novel mechanism of action as a biased agonist. Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway without inducing the Gq-protein-coupled pathway responsible for calcium mobilization.[1][2][3][4] This unique pharmacological profile, coupled with its ability to cross the blood-brain barrier, makes this compound a valuable research tool and a promising preclinical lead for therapeutic intervention in central nervous system disorders, particularly in the context of methamphetamine abuse.[2][4][5]
Introduction to Neurotensin Receptor 1 (NTS1) Signaling
The Neurotensin Receptor 1 (NTS1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates the effects of the endogenous tridecapeptide, neurotensin. NTS1 activation is implicated in a range of physiological processes including pain modulation, thermoregulation, and the reward pathways associated with psychostimulant addiction.
Traditionally, NTS1 activation by neurotensin initiates two major signaling cascades:
-
Gq-Protein Pathway: The receptor couples to the Gαq subunit, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of downstream cellular responses.
-
β-Arrestin Pathway: Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor. This process desensitizes the G-protein signal and initiates a separate wave of signaling events. It also mediates receptor internalization and trafficking.
The development of biased agonists like this compound allows for the selective activation of one pathway over the other, offering a more targeted therapeutic approach with potentially fewer side effects.
This compound: Chemical Properties and Pharmacological Profile
This compound is a nonpeptidic small molecule identified through a high-throughput screening campaign.[1][3]
-
Chemical Name: 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)quinazoline[1][5]
-
CAS Number: 1448895-09-7[5]
This compound acts as a full agonist in β-arrestin recruitment assays but shows no significant activity in calcium mobilization assays, confirming its biased nature.[1][2][3] Furthermore, its effects can be blocked by the NTS1-selective antagonist SR142948A.[1][3] Studies also suggest this compound functions as a positive allosteric modulator, enhancing the binding of endogenous neurotensin.[4][6]
Quantitative Pharmacological Data
The pharmacological characteristics of this compound have been quantified across various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound at NTS1
| Assay Type | Receptor | Cell Line | Parameter | Value (µM) | Citation(s) |
|---|---|---|---|---|---|
| β-Arrestin Recruitment | Human NTS1 | U2OS | EC₅₀ | 1.9 - 2.0 | [3][4][7] |
| Calcium Mobilization | Human NTS1 | HEK293 | EC₅₀ | > 80 | [6] |
| Antagonist Inhibition | Human NTS1 | U2OS | IC₅₀ (of SR142948A vs. This compound) | 0.0501 |[1][3] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Assay Type | Parameter | Value (µM) | Fold Selectivity (vs. NTS1) | Citation(s) |
|---|---|---|---|---|---|
| NTS2 | β-Arrestin Recruitment | EC₅₀ | > 80 | > 40x | [6] |
| GPR35 | Not Specified | - | Selective against GPR35 | - |[4][7][8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing (mg/kg, Route) | Endpoint | Result | Citation(s) |
|---|---|---|---|---|
| Dopamine Transporter KO Mice | 20, i.p. | Reduction in Locomotion | Significant attenuation of hyperlocomotion | [4][8] |
| C57BL/6J Mice | 10 - 30, i.p. | Methamphetamine-Induced Hyperlocomotion | Dose-dependent attenuation | [4][8] |
| C57BL/6J Mice | 20, i.p. | Methamphetamine-Associated Conditioned Place Preference | Significant reduction | [2][4] |
| Rats | 30 | Methamphetamine Self-Administration | Significant reduction in lever presses |[2][6] |
Mechanism of Action: Biased Agonism at NTS1
This compound's primary mechanism is the selective activation of the β-arrestin signaling cascade downstream of the NTS1 receptor. This "biased agonism" is a key feature that differentiates it from endogenous neurotensin.
The diagram below illustrates the differential signaling pathways. Neurotensin activates both Gq-protein and β-arrestin pathways. In contrast, this compound binds to NTS1 and induces a conformational change that favors the recruitment of β-arrestin while avoiding productive coupling to the Gq protein, thereby circumventing the PLC activation and subsequent calcium release.
Key Experimental Methodologies
The pharmacological profile of this compound was established using a series of well-defined in vitro and in vivo assays.
The general workflow for identifying and characterizing a biased agonist like this compound involves a primary screen for the desired pathway, a counter-screen to confirm the absence of activity in the undesired pathway, followed by in vivo validation in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline | C24H28N4O3 | CID 53245590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stabilization of pre-existing neurotensin receptor conformational states by β-arrestin-1 and the biased allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the β-arrestin Biased Agonism of ML314
This technical guide provides a comprehensive overview of this compound, a selective β-arrestin biased agonist for the Neurotensin Receptor 1 (NTR1). It delves into its mechanism of action, signaling pathways, and the experimental methodologies used to characterize its unique pharmacological profile.
Introduction to this compound and Biased Agonism
This compound is a small, non-peptidic, and brain-penetrant molecule that selectively activates the β-arrestin signaling pathway downstream of the Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR).[1][2][3] Unlike the endogenous ligand, neurotensin, which activates both G protein-mediated and β-arrestin-mediated signaling, this compound demonstrates significant bias towards the β-arrestin pathway.[1][3][4] This property of "biased agonism" or "functional selectivity" allows for the targeted modulation of specific intracellular signaling cascades, which can offer therapeutic advantages by avoiding the adverse effects associated with the activation of other pathways.[1][3][5]
The development of biased agonists like this compound is a promising strategy in drug discovery, potentially leading to novel therapeutics with improved efficacy and safety profiles.[5] this compound, in particular, has been investigated as a potential therapeutic for conditions such as methamphetamine abuse.[2][6][7]
Mechanism of Action of this compound
This compound acts as a biased agonist at the NTR1.[1][3] Upon binding to NTR1, it induces a conformational change in the receptor that preferentially facilitates the recruitment and activation of β-arrestin proteins (β-arrestin 1 and β-arrestin 2).[1][8] Crucially, this conformational state does not efficiently couple to and activate the canonical Gq protein pathway, which is typically initiated by neurotensin binding.[1][3][4] The lack of Gq activation is evidenced by the absence of downstream calcium mobilization in cells treated with this compound.[1][3][4]
In addition to its role as a direct agonist, this compound also functions as a positive allosteric modulator of NTR1.[2][4][7] This means it can enhance the binding and signaling of the endogenous ligand, neurotensin.[2][7]
The signaling bias of this compound has significant functional consequences, leading to distinct cellular and physiological responses compared to balanced NTR1 agonists.[1][3]
Quantitative Pharmacological Profile of this compound
The pharmacological properties of this compound have been characterized through various in vitro assays, which are summarized in the tables below.
Table 1: In Vitro Potency and Efficacy of this compound at NTR1
| Assay Type | Parameter | Value | Cell Line | Reference |
| β-arrestin Recruitment | EC50 | 1.9 µM | U2OS | [6][9][10] |
| β-arrestin Recruitment | EC50 | 2.0 µM | CHO-K1 | [1][3] |
| Calcium Mobilization (Gq) | EC50 | >80 µM | HEK293 | [1][4] |
Table 2: Receptor Selectivity of this compound
| Receptor | Assay Type | Parameter | Value | Reference |
| NTR1 | β-arrestin Recruitment | EC50 | ~2.0 µM | [1][3][4] |
| NTR2 | β-arrestin Recruitment | EC50 | >80 µM | [4][11] |
| GPR35 | Not Specified | - | Inactive | [6][9][10] |
Signaling Pathways
The differential engagement of signaling pathways by a balanced agonist (Neurotensin) versus a β-arrestin biased agonist (this compound) at the NTR1 is a key aspect of its pharmacology.
Canonical Gq-Mediated Signaling Pathway (Activated by Neurotensin)
Caption: Canonical NTR1 signaling via the Gq pathway.
This compound-Induced β-arrestin Signaling Pathway
Caption: this compound-biased NTR1 signaling via β-arrestin.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of biased agonists. Below are summaries of key experimental protocols used to evaluate this compound.
β-arrestin Recruitment Assay (e.g., Tango Assay)
This assay quantifies the interaction between the target receptor (NTR1) and β-arrestin upon ligand stimulation.
Objective: To measure the potency and efficacy of this compound in recruiting β-arrestin to NTR1.
General Protocol:
-
Cell Line: A stable cell line, such as U2OS or CHO-K1, is engineered to co-express NTR1 fused to a transcription factor (e.g., Gal4-VP16) and β-arrestin fused to a protease (e.g., TEV protease). A reporter gene (e.g., luciferase) under the control of a corresponding promoter (e.g., UAS) is also present.
-
Cell Plating: Cells are seeded in 96- or 384-well plates and incubated to allow for adherence.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a reference agonist.
-
Incubation: The plates are incubated for a sufficient period (e.g., 6-24 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, transcription factor translocation, and reporter gene expression.
-
Signal Detection: A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are determined.
Caption: Workflow for a β-arrestin recruitment assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a hallmark of Gq protein activation.
Objective: To assess the ability of this compound to activate the Gq signaling pathway.
General Protocol:
-
Cell Line: A cell line endogenously or recombinantly expressing NTR1, such as HEK293, is used.
-
Cell Plating: Cells are seeded in 96- or 384-well black, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubated in the dark.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. This compound or a control agonist is then added to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time immediately after compound addition.
-
Data Analysis: The peak fluorescence response is normalized and plotted against the agonist concentration to determine if there is a dose-dependent increase in intracellular calcium.
Caption: Workflow for a calcium mobilization assay.
Therapeutic Implications and Future Directions
The β-arrestin biased agonism of this compound at the NTR1 receptor presents a novel therapeutic approach. By selectively activating the β-arrestin pathway, this compound may offer the therapeutic benefits associated with NTR1 activation while avoiding the potential side effects of Gq-mediated signaling. Its ability to penetrate the blood-brain barrier and its efficacy in preclinical models of methamphetamine addiction highlight its potential for treating substance use disorders.[2][3][4]
Future research will likely focus on:
-
Further elucidating the downstream signaling events mediated by this compound-induced β-arrestin recruitment.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds.
-
Conducting further preclinical and clinical studies to evaluate the safety and efficacy of this therapeutic strategy.
The study of this compound provides a valuable case study in the rational design and characterization of biased agonists, paving the way for the development of more selective and effective GPCR-targeted therapies.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. archive.connect.h1.co [archive.connect.h1.co]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound - Biochemicals - CAT N°: 19550 [bertin-bioreagent.com]
ML314: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML314 is a novel, brain-penetrant, non-peptidic small molecule that acts as a biased agonist for the neurotensin 1 receptor (NTR1).[1][2][3] Discovered through a high-throughput screening campaign followed by extensive medicinal chemistry optimization, this compound exhibits a unique signaling profile. It preferentially activates the β-arrestin pathway without stimulating the classical Gq-coupled pathway, which is responsible for calcium mobilization.[1][2][4] This biased agonism presents a promising therapeutic avenue, potentially offering the benefits of NTR1 activation while avoiding certain side effects associated with conventional agonists.[2] Furthermore, this compound has been shown to act as a positive allosteric modulator of NTR1.[5][6] This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery of this compound
The identification of this compound was the result of a systematic drug discovery effort targeting the neurotensin 1 receptor (NTR1), a G-protein coupled receptor (GPCR) implicated in various physiological processes and disease states, including addiction.[1][2] The discovery process began with a high-throughput screening (HTS) campaign to identify small molecule modulators of NTR1. This was followed by a focused medicinal chemistry effort to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits.
High-Throughput Screening (HTS)
A quantitative high-throughput screening (qHTS) assay was employed to screen a large chemical library for compounds that could activate the NTR1 receptor. The primary assay utilized a β-arrestin recruitment platform, which measures the interaction of β-arrestin with the activated NTR1 receptor. This approach was chosen to identify compounds that modulate this specific signaling pathway.
Medicinal Chemistry Optimization
Following the HTS campaign, a lead compound was selected for medicinal chemistry optimization. This process involved the synthesis and evaluation of a series of analogs to improve the pharmacological and physicochemical properties of the initial hit. This iterative process of design, synthesis, and testing ultimately led to the discovery of this compound, a quinazoline derivative with potent and selective β-arrestin biased agonist activity at NTR1.[1]
Synthesis of this compound
The chemical name for this compound is 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline. A plausible synthetic route, based on related quinazoline syntheses, is a two-step process. The first step involves the formation of a key intermediate, 2-cyclopropyl-4-chloro-6,7-dimethoxyquinazoline. The second step is a nucleophilic aromatic substitution reaction to couple the quinazoline core with 1-(2-methoxyphenyl)piperazine.
Proposed Synthesis of 2-cyclopropyl-4-chloro-6,7-dimethoxyquinazoline (Intermediate 1)
A likely starting material for the synthesis of the quinazoline core is 4,5-dimethoxyanthranilic acid. This would undergo cyclization with cyclopropanecarbonitrile, followed by chlorination to yield the desired intermediate.
Proposed Synthesis of this compound
The final step involves the reaction of the chlorinated quinazoline intermediate with 1-(2-methoxyphenyl)piperazine. This nucleophilic substitution reaction would likely be carried out in a suitable solvent, such as isopropanol or dimethylformamide (DMF), in the presence of a base to yield this compound.
Biological Characterization and Quantitative Data
This compound has been extensively characterized through a battery of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.
In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological data for this compound.
| Assay | Receptor | Parameter | Value | Reference |
| β-Arrestin Recruitment | NTR1 | EC50 | 1.9 µM - 2.0 µM | [1][5][7] |
| β-Arrestin Recruitment | NTR2 | EC50 | >80 µM | [5] |
| Calcium Mobilization | NTR1 | EC50 | >80 µM | [2][5] |
In Vivo Pharmacology
In vivo studies have demonstrated that this compound is brain penetrant and exhibits pharmacological activity in animal models.[1]
| Animal Model | Administration | Dose | Effect | Reference |
| Dopamine Transporter Knockout Mice | Intraperitoneal (i.p.) | 20 mg/kg | Reduced locomotion | [7][8] |
| Methamphetamine-Exposed Mice | Intraperitoneal (i.p.) | 10-30 mg/kg | Reduced hyperlocomotion and conditioned place preference | [7][8] |
| Rats | - | 30 mg/kg | Reduced methamphetamine self-administration | [5] |
Signaling Pathway
This compound is a biased agonist of the NTR1 receptor, preferentially activating the β-arrestin signaling pathway over the canonical Gq-protein-mediated pathway that leads to calcium mobilization.[1][2][4] This biased signaling is a key feature of this compound and may contribute to its unique pharmacological profile.
Caption: Biased signaling pathway of this compound at the NTR1 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
High-Throughput Screening (HTS) for β-Arrestin Recruitment
This protocol describes a general workflow for a high-throughput screen to identify modulators of NTR1-mediated β-arrestin recruitment.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A complex structure of arrestin-2 bound to a G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline | C24H28N4O3 | CID 53245590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ML314: A Technical Guide to a Biased Agonist of the Neurotensin Receptor 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: ML314 is a potent, blood-brain barrier-penetrant, and selective small molecule agonist for the neurotensin receptor 1 (NTR1).[1][2] It has garnered significant interest within the scientific community for its unique pharmacological profile as a biased agonist. Unlike the endogenous ligand neurotensin, this compound preferentially activates the β-arrestin signaling pathway over the classical G-protein-mediated pathway, offering a promising avenue for therapeutic intervention in central nervous system disorders, particularly methamphetamine abuse.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)-1-piperazinyl]-quinazoline, possesses a distinct molecular architecture that dictates its biological activity.[5] Key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)-1-piperazinyl]-quinazoline | [5] |
| CAS Number | 1448895-09-7 | [1][5] |
| Molecular Formula | C24H28N4O3 | [5] |
| Molecular Weight | 420.5 g/mol | [5] |
| SMILES | COC1=CC=CC=C1N2CCN(C3=C4C=C(OC)C(OC)=CC4=NC(C5CC5)=N3)CC2 | [1] |
| Appearance | White to beige powder | [6] |
| Solubility | DMSO: >100 mM | [5] |
Pharmacological Properties
This compound's primary pharmacological feature is its biased agonism at the NTR1 receptor. It potently induces β-arrestin recruitment to NTR1 without stimulating G-protein-mediated calcium mobilization.[1][4] This selective activation of the β-arrestin pathway is believed to contribute to its therapeutic effects while potentially avoiding the side effects associated with non-biased NTR1 agonists.
| Parameter | Value | Species/System | Reference |
| NTR1 EC50 (β-arrestin recruitment) | 1.9 µM | Human | [1][2] |
| NTR2 Selectivity | >20-fold vs NTR1 | [1] | |
| GPR35 Selectivity | Selective against GPR35 | [1] | |
| Calcium Mobilization | No significant response | [1][4] |
Signaling Pathway of this compound at the NTR1 Receptor
The binding of this compound to the neurotensin receptor 1 (NTR1) initiates a signaling cascade that is distinct from that of the endogenous ligand, neurotensin. This diagram illustrates the concept of biased agonism, where this compound preferentially activates the β-arrestin pathway, leading to downstream signaling events, while not engaging the Gq-protein pathway that results in calcium mobilization.
Caption: Biased agonism of this compound at the NTR1 receptor.
Experimental Protocols
β-Arrestin Recruitment Assay
This assay is crucial for determining the potency of this compound in activating the β-arrestin pathway. A common method is the PathHunter® β-arrestin assay.
Principle: This is a cell-based enzyme fragment complementation assay. The NTR1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon this compound binding to NTR1, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active enzyme. The activity of this reconstituted enzyme is then measured using a chemiluminescent substrate.
Methodology:
-
Cell Culture: Stably transfected cells expressing the tagged NTR1 and β-arrestin are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated.
-
Compound Preparation: this compound is serially diluted to create a concentration-response curve.
-
Compound Addition: The diluted this compound is added to the cells.
-
Incubation: The plates are incubated to allow for receptor binding and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added.
-
Signal Measurement: The chemiluminescent signal is read using a plate reader.
-
Data Analysis: The data is analyzed to determine the EC50 value of this compound.
Calcium Mobilization Assay
This assay is used to confirm the biased nature of this compound by demonstrating its inability to activate the Gq-protein pathway, which leads to an increase in intracellular calcium.
Principle: Cells expressing NTR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). If a compound activates the Gq pathway, it will trigger the release of calcium from intracellular stores, leading to an increase in fluorescence intensity.
Methodology:
-
Cell Culture: HEK293 cells transiently or stably expressing NTR1 are cultured.
-
Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom assay plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: this compound, a positive control (e.g., a known Gq-activating agonist), and a negative control (vehicle) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader with kinetic reading capabilities.
-
Data Analysis: The change in fluorescence in response to this compound is compared to the positive and negative controls.
In Vivo Experimental Workflow for Methamphetamine Abuse Models
The therapeutic potential of this compound in treating methamphetamine abuse has been evaluated in various rodent models. The following diagram outlines a typical experimental workflow for such a study.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology. Its unique profile as a biased agonist of the NTR1 receptor, coupled with its ability to penetrate the central nervous system, makes it a valuable research tool and a promising lead compound for the development of novel therapeutics for conditions such as methamphetamine addiction. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the multifaceted actions of this intriguing molecule.
References
- 1. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the neurotensin receptor 1 in complex with β-arrestin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of ML314 in Addiction: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML314 has emerged as a promising preclinical candidate for the treatment of substance use disorders, particularly methamphetamine addiction.[1][2][3] This small-molecule, brain-penetrant compound acts as a β-arrestin biased agonist of the neurotensin receptor 1 (NTR1).[1][2][3][4] Its unique mechanism of action, which deviates from traditional G-protein-coupled receptor (GPCR) agonism, offers a novel therapeutic strategy.[2][4] this compound has demonstrated efficacy in attenuating key addiction-related behaviors in rodent models, including hyperlocomotion, conditioned place preference, and drug self-administration.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and experimental methodologies associated with this compound, offering a foundational resource for researchers in the field of addiction.
Introduction
Drug addiction remains a significant global health challenge with limited effective pharmacological treatments.[1] The neurotensin receptor 1 (NTR1), a GPCR, has been identified as a promising therapeutic target due to the opposing effects of neurotensin peptides on psychostimulant-induced behaviors.[1][3] this compound was identified through high-throughput screening as a non-peptidic, β-arrestin biased agonist of NTR1.[4] This biased agonism, which preferentially activates the β-arrestin signaling pathway over the traditional Gq-coupled pathway, is thought to contribute to its therapeutic profile while potentially avoiding some of the side effects associated with unbiased NTR1 agonists.[2][4] Furthermore, this compound acts as an allosteric enhancer of endogenous neurotensin, increasing the number of available NTR1 binding sites.[1][2][3]
Pharmacology and Mechanism of Action
This compound exhibits a unique pharmacological profile centered on its interaction with the NTR1. It is a potent agonist with an EC50 of 1.9 µM for β-arrestin recruitment to NTR1.[5] Notably, it shows selectivity against the neurotensin receptor 2 (NTR2) and does not stimulate calcium mobilization, a hallmark of Gq protein activation.[4][5]
The primary mechanism of action for this compound is its β-arrestin functional selectivity.[2] While it promotes the recruitment of β-arrestin to NTR1, it antagonizes G protein signaling.[2][5] This biased signaling is a key feature that distinguishes it from the endogenous ligand, neurotensin.
In addition to its direct agonism, this compound functions as an allosteric modulator of NTR1.[1][2][3] It has been shown to unmask hidden NTR1 binding sites in cell membranes, leading to a significant increase in the maximal binding capacity (Bmax) for neurotensin without altering its affinity (Kd) in some contexts, while other findings suggest an increase in affinity.[1] This allosteric enhancement of endogenous neurotensin signaling likely contributes to its in vivo effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Pharmacological Parameters of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (NTR1 β-arrestin recruitment) | 1.9 µM | U2OS cells | β-arrestin2/GFP translocation | [5] |
| EC50 (NTR1 β-arrestin recruitment) | 2.0 µM | U2OS cells | β-arrestin2/GFP translocation | [4] |
| G protein signaling | Antagonistic effect | HEK293 cells expressing NTR1 | G protein activity assay | [2][5] |
| Calcium Mobilization | No significant response | Not specified | Calcium mobilization assay | [4] |
Table 2: Effect of this compound on Neurotensin Binding
| Condition | Bmax (pmol/mg protein) | Kd (nM) | Membrane Source | Reference |
| Vehicle | 0.40 ± 0.08 | 8.1 ± 3.6 | U2OS cell membranes | [1] |
| This compound | 1.12 ± 0.04 | 1.7 ± 0.2 | U2OS cell membranes | [1] |
Table 3: In Vivo Efficacy of this compound in Rodent Models of Methamphetamine Addiction
| Animal Model | This compound Dose (mg/kg, i.p.) | Behavioral Effect | Reference |
| Dopamine Transporter Knockout Mice | 20 | Attenuation of amphetamine-like hyperlocomotion | [1][5] |
| C57BL/6J Mice | 10, 20, 30 | Attenuation of methamphetamine-induced hyperlocomotion | [1][5][6] |
| C57BL/6J Mice | 20 | Reduction of methamphetamine-associated conditioned place preference (30% reduction) | [1][5][6] |
| Rats | 30 | Blockade of methamphetamine self-administration | [1][2][3] |
Experimental Protocols
Animals
-
Mice: Dopamine transporter knockout (DAT-KO) mice and wild-type C57BL/6J mice were used for hyperlocomotion and conditioned place preference studies.[1][5]
-
Rats: Rats were used for methamphetamine self-administration experiments.[1][2][3]
Drug Administration
This compound was administered via intraperitoneal (i.p.) injection.[1][5][6] For self-administration studies in rats, this compound or vehicle was injected 15 minutes prior to placing the animals in the self-administration chamber.[6]
Behavioral Assays
-
Hyperlocomotion: Mice were placed in activity monitors, and horizontal distance traveled was recorded over 5-minute intervals following injections of vehicle, this compound, and methamphetamine.[1][6]
-
Conditioned Place Preference (CPP): A standard CPP paradigm was used to assess the rewarding effects of methamphetamine and the ability of this compound to block these effects.[1][6]
-
Methamphetamine Self-Administration: Rats were trained to self-administer methamphetamine. The effect of this compound pretreatment on the number of lever presses for methamphetamine infusion was measured over a 4-hour session.[6]
In Vitro Assays
-
β-Arrestin Recruitment Assay: U2OS cells co-expressing NTR1 and β-arrestin2-GFP were used. The translocation of β-arrestin2-GFP to the receptor upon agonist stimulation was visualized and quantified.[5]
-
Radioligand Binding Assays: Membranes from U2OS cells expressing NTR1 or from mouse striatum were incubated with radiolabeled neurotensin ([³H]-NT or ¹²⁵I-NT) in the presence or absence of this compound to determine the Bmax and Kd of neurotensin binding.[1]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
ML314 as a Probe for NTR1 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML314, a selective, brain-penetrant, non-peptidic β-arrestin biased agonist of the Neurotensin Receptor 1 (NTR1). This compound serves as a valuable tool for dissecting the nuanced signaling pathways of NTR1, offering a unique opportunity to explore the therapeutic potential of biased agonism. This document details the mechanism of action of this compound, provides a compilation of its in vitro activities, and outlines detailed protocols for key experiments to assess its effects on NTR1 signaling.
Introduction to NTR1 Signaling and the Role of this compound
The Neurotensin Receptor 1 (NTR1) is a G protein-coupled receptor (GPCR) that mediates a wide range of physiological effects in the central nervous system and periphery. Traditionally, NTR1 signaling has been associated with its coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, like many GPCRs, NTR1 can also signal through a G protein-independent pathway involving β-arrestins.
This compound has emerged as a critical chemical probe for isolating and studying the β-arrestin-mediated signaling cascade of NTR1. It is a biased agonist, meaning it selectively activates the β-arrestin pathway without significantly engaging the canonical Gq-mediated calcium signaling pathway.[1] This property makes this compound an invaluable tool for understanding the distinct physiological roles of these two signaling arms and for developing novel therapeutics that target specific downstream effects of NTR1 activation.
Quantitative Data for this compound
The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its potency and bias towards the β-arrestin pathway.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 1.9 µM | β-arrestin recruitment | U2OS | [2] |
| EC50 | 2.0 µM | β-arrestin recruitment | - | [1] |
| EC50 | >80 µM | Calcium Mobilization | - | [3] |
Table 1: In vitro potency and selectivity of this compound for NTR1-mediated signaling pathways.
Signaling Pathways
The signaling cascades initiated by NTR1 activation are multifaceted. The canonical pathway involves Gq protein activation, while the alternative pathway is mediated by β-arrestin. This compound selectively activates the latter.
NTR1 Signaling Overview
Caption: NTR1 Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound as a probe for NTR1 signaling.
β-Arrestin Recruitment Assay (High-Content Imaging)
This protocol describes a high-content imaging-based assay to quantify the recruitment of β-arrestin to NTR1 upon stimulation with this compound.
Experimental Workflow:
Caption: High-Content β-Arrestin Recruitment Workflow.
Materials:
-
U2OS cell line stably co-expressing human NTR1 and β-arrestin2-GFP.
-
Assay medium: MEM with 1% dialyzed FBS.
-
This compound and Neurotensin (as a positive control).
-
4% Paraformaldehyde (PFA) in PBS.
-
Hoechst 33342 nuclear stain.
-
384-well clear-bottom imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the U2OS-NTR1-β-arrestin2-GFP cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and neurotensin in assay medium.
-
Compound Addition: Remove the growth medium from the cell plates and add the compound dilutions. Incubate for 30-60 minutes at 37°C.
-
Cell Fixation and Staining:
-
Carefully remove the compound-containing medium.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filters for GFP and DAPI (for Hoechst).
-
Capture images from multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Within each cell, quantify the formation of intracellular β-arrestin-GFP puncta (clusters of fluorescence). This is typically done by setting a threshold for fluorescence intensity and size to distinguish translocated puncta from diffuse cytoplasmic fluorescence.
-
The primary readout is the number or total area of puncta per cell.
-
-
Data Analysis:
-
Calculate the average response for each compound concentration.
-
Generate dose-response curves and calculate the EC₅₀ value for this compound and the control agonist.
-
Calcium Mobilization Assay
This protocol details a fluorescent-based assay to measure changes in intracellular calcium concentration, confirming the lack of Gq activation by this compound.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
CHO-K1 cell line stably expressing human NTR1.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound and Neurotensin (as a positive control).
-
384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-NTR1 cells into 384-well plates and incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the growth medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Compound Plate Preparation: Prepare a serial dilution of this compound and neurotensin in assay buffer in a separate plate.
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
The instrument will then automatically inject the compounds from the compound plate into the corresponding wells of the cell plate.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Generate dose-response curves for this compound and the control agonist to determine EC₅₀ values. For this compound, no significant response is expected.[3]
-
Conclusion
This compound is a powerful and selective tool for investigating the β-arrestin-biased signaling of NTR1. Its ability to activate this pathway independently of Gq-mediated calcium mobilization provides a unique window into the distinct cellular functions governed by β-arrestin. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound as a research probe, ultimately contributing to a deeper understanding of NTR1 biology and the development of novel, pathway-specific therapeutics.
References
- 1. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional specialization of β-arrestin interactions revealed by proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green fluorescent protein-tagged beta-arrestin translocation as a measure of G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ML314: A Brain-Penetrant, Biased Neurotensin Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML314 is a novel, non-peptidic small molecule that acts as a potent and selective agonist for the Neurotensin Receptor 1 (NTR1). Critically, it is a brain-penetrant compound exhibiting biased agonism; it preferentially activates the β-arrestin signaling pathway over the traditional Gq-protein-coupled pathway. This unique pharmacological profile makes this compound a valuable chemical probe for investigating the central nervous system (CNS) roles of NTR1 and a promising preclinical lead for therapeutic development, particularly in the context of substance abuse disorders. This document provides a comprehensive technical overview of this compound, including its quantitative pharmacological data, detailed experimental methodologies, and visualizations of its mechanism and development workflow.
Introduction
The Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR), is a key therapeutic target for various disease states, including addiction.[1] Its expression in dopaminergic pathways associated with reward has made it a focal point for developing treatments for conditions like methamphetamine abuse.[1][2][3][4] While peptide-based NTR1 agonists have shown promise by producing behaviors that oppose the effects of psychostimulants, their utility is limited by poor brain penetration.[1] this compound was developed through a high-throughput screening campaign and subsequent medicinal chemistry optimization to overcome this limitation.[1][5][6] It is a brain-penetrant, non-peptidic small molecule that functions as a β-arrestin biased agonist of NTR1, offering a unique tool to dissect NTR1 signaling and a potential therapeutic for CNS disorders.[1][2][4][5]
Core Pharmacological Data
This compound has been characterized through a suite of in vitro assays to determine its potency, selectivity, and unique signaling bias.
Quantitative In Vitro Pharmacology
The following table summarizes the key quantitative metrics for this compound's activity at NTR1 and its selectivity over related receptors.
Table 1: In Vitro Potency, Efficacy, and Selectivity of this compound
| Assay Type | Target | Parameter | Value | Efficacy (Emax) | Notes |
|---|---|---|---|---|---|
| β-Arrestin Recruitment | Human NTR1 | EC50 | 2.0 µM | Full Agonist (~100%) | Primary functional assay demonstrating agonist activity.[1][6][7] |
| DiscoveRx β-Arrestin | Human NTR1 | EC50 | 3.41 µM | 86.6% | Confirmatory β-arrestin assay.[1] |
| Ca2+ Mobilization | Human NTR1 | EC50 | >80 µM | No Significant Response | Demonstrates lack of Gq pathway activation, confirming biased agonism.[1][5][7] |
| Selectivity | Human NTR2 | EC50 | >20-fold vs NTR1 | Inactive | Shows selectivity for the NTR1 subtype.[1] |
| Selectivity | Human GPR35 | EC50 | >20-fold vs NTR1 | Inactive | Shows selectivity over another related GPCR.[1][7] |
In Vivo Profile
This compound demonstrates good brain penetration and efficacy in preclinical models of substance abuse.
Table 2: In Vivo Characteristics and Efficacy of this compound
| Model System | Administration | Key Finding | Reference |
|---|---|---|---|
| Rodents | N/A | Good brain penetration | [1][5] |
| Dopamine Transporter KO Mice | 20 mg/kg, i.p. | Attenuates amphetamine-like hyperlocomotion | [2][8] |
| C57BL/6J Mice | 10-30 mg/kg, i.p. | Attenuates methamphetamine-induced hyperlocomotion | [2][4][8][9] |
| C57BL/6J Mice | 10-30 mg/kg, i.p. | Reduces methamphetamine-associated conditioned place preference | [2][4][8][9] |
| Rats | N/A | Blocks methamphetamine self-administration |[2][4][9] |
Key Experimental Protocols
The following are detailed methodologies for the principal assays used to characterize this compound.
β-Arrestin Recruitment Assay (Primary Assay)
This assay quantifies the ability of a compound to promote the interaction between NTR1 and β-arrestin.
-
Cell Line : U2OS cells stably expressing human NTR1 fused to a ProLink™ tag and a β-arrestin2-GFP fusion protein.
-
Principle : Upon agonist binding to NTR1, β-arrestin2-GFP is recruited to the receptor at the cell membrane. This translocation event is visualized and quantified using high-content screening (HCS) microscopy.
-
Procedure :
-
Plate the cells in a 384-well microplate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (or control compounds) in assay buffer.
-
Add the compound solutions to the wells and incubate for the optimized period (e.g., 90 minutes) at 37°C.
-
Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Image the plates using an HCS imager, capturing both the GFP and nuclear channels.
-
Analyze the images using image analysis software to quantify the translocation of β-arrestin2-GFP from the cytoplasm to the membrane.
-
Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Intracellular Calcium (Ca2+) Mobilization Assay
This assay assesses the activation of the Gq signaling pathway by measuring changes in intracellular calcium concentration.
-
Cell Line : HEK293 or CHO cells stably expressing human NTR1.
-
Principle : Activation of the Gq pathway by NTR1 leads to the activation of phospholipase C, which generates inositol trisphosphate (IP3). IP3 triggers the release of Ca2+ from intracellular stores. This change is detected by a calcium-sensitive fluorescent dye.
-
Procedure :
-
Plate the cells in a 96- or 384-well microplate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound and control agonists.
-
Using a fluorescence imaging plate reader (FLIPR), measure the baseline fluorescence.
-
Add the compound solutions to the wells and immediately begin measuring fluorescence intensity over time.
-
The peak fluorescence response is used to determine the concentration-response curve.
-
This compound shows no significant response in this assay, confirming its bias away from Gq signaling.[1][5][7]
-
Visualizing the Science of this compound
Biased Signaling Pathway of this compound at NTR1
This compound selectively activates the β-arrestin pathway without engaging the canonical Gq pathway. This biased signaling is a defining feature of the molecule.
Caption: Biased agonism of this compound at the NTR1 receptor.
Discovery and Development Workflow
The identification of this compound followed a structured drug discovery cascade, from initial screening to preclinical validation.
Caption: The drug discovery workflow leading to this compound.
Logical Framework for this compound's Development
The rationale for developing this compound is rooted in addressing the clear unmet need for brain-available NTR1 agonists to treat CNS disorders.
Caption: The logical rationale for the development of this compound.
Conclusion
This compound is a landmark compound in the study of neurotensin receptor pharmacology. As a potent, selective, and brain-penetrant NTR1 agonist with a distinct β-arrestin bias, it provides an unprecedented tool for exploring the physiological consequences of this specific signaling pathway in the CNS.[1][7] Its demonstrated efficacy in preclinical models of methamphetamine abuse underscores its potential as a lead compound for a new class of addiction therapies.[2][4] This technical guide provides the core data and methodologies to enable researchers and drug developers to effectively utilize and build upon the science of this compound.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scholars@Duke publication: Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor. [scholars.duke.edu]
- 7. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ML314 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent, cell-permeable, and brain-penetrant non-peptidic agonist of the Neurotensin Receptor 1 (NTR1).[1][2][3] A key characteristic of this compound is its nature as a β-arrestin biased agonist.[1][2][3] Unlike the endogenous ligand neurotensin, this compound preferentially activates the β-arrestin signaling pathway without significantly engaging the traditional Gq protein-coupled pathway, which is responsible for calcium mobilization.[1][4] This biased agonism presents a unique pharmacological profile, making this compound a valuable tool for studying the distinct physiological roles of the β-arrestin pathway in NTR1 signaling and a potential therapeutic lead for conditions such as methamphetamine abuse.[2][5]
These application notes provide detailed protocols for the essential in vitro assays used to characterize the activity of this compound: a β-arrestin recruitment assay, a calcium flux assay to confirm biased agonism, and a radioligand binding assay to determine receptor affinity.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Receptor | Assay Type | Value | Cell Line | Reference |
| EC50 | NTR1 | β-arrestin Recruitment | 1.9 µM | U2OS | [2][6] |
| EC50 | NTR1 | β-arrestin Recruitment | 2.0 µM | - | [1][3][4] |
| EC50 | NTR2 | β-arrestin Recruitment | >80 µM | - | [7] |
| EC50 | NTR1 | Calcium Flux | >80 µM | - | [1][7] |
| IC50 | NTR1 | Inhibition of [125I]-NT binding by SR142948A in the presence of this compound | 50.1 nM | - | [1] |
Signaling Pathway of this compound at NTR1
This compound acts as a biased agonist at the Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR). Upon binding of an agonist like neurotensin, NTR1 typically activates Gq proteins, leading to downstream signaling and calcium mobilization. However, this compound preferentially induces a conformational change in NTR1 that promotes the recruitment of β-arrestin proteins. This initiates a distinct signaling cascade independent of G protein activation.
Experimental Protocols
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is designed to quantify the recruitment of β-arrestin to NTR1 upon stimulation with this compound using the DiscoverX PathHunter® β-arrestin assay, which is based on enzyme fragment complementation.
Experimental Workflow:
Materials:
-
PathHunter® U2OS NTR1 β-arrestin cell line (DiscoverX)
-
Cell culture medium (e.g., McCoy's 5A, 10% FBS, penicillin/streptomycin)
-
384-well white, clear-bottom tissue culture-treated plates
-
This compound
-
PathHunter® Detection Kit (DiscoverX)
-
Multichannel pipette and/or liquid handling system
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture PathHunter® U2OS NTR1 β-arrestin cells according to the supplier's instructions.
-
On the day before the assay, harvest cells and perform a cell count.
-
Dilute the cells in fresh culture medium to a concentration of 200,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 5X stock solution of this compound in an appropriate vehicle (e.g., DMSO) and perform serial dilutions to create a dose-response curve. A typical concentration range would be from 100 µM down to 0.01 µM (final assay concentration).
-
On the day of the assay, add 5 µL of each this compound dilution to the respective wells of the cell plate. For control wells, add 5 µL of vehicle only.
-
Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the PathHunter® detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add 12.5 µL of the prepared detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Intracellular Calcium Flux Assay
This protocol is used to confirm the β-arrestin bias of this compound by demonstrating its inability to induce intracellular calcium mobilization.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing NTR1
-
Cell culture medium (e.g., DMEM, 10% FBS, penicillin/streptomycin)
-
96-well black, clear-bottom tissue culture-treated plates
-
This compound
-
Neurotensin (as a positive control)
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence plate reader with kinetic reading and automated injection capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, plate HEK293-NTR1 cells in a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical solution consists of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Wash the cells twice with 100 µL of HBSS to remove extracellular dye, leaving 100 µL of HBSS in each well after the final wash.
-
-
Calcium Measurement:
-
Prepare 5X stock solutions of this compound and neurotensin in HBSS.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add 25 µL of the 5X compound solutions to the appropriate wells.
-
Continue to record the fluorescence intensity kinetically for at least 2-3 minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the baseline fluorescence (ΔF/F0).
-
Compare the response induced by this compound to that of the positive control (neurotensin) and the vehicle control. A lack of a significant increase in fluorescence for this compound confirms its inability to induce calcium mobilization.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for NTR1 by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Materials:
-
Cell membranes prepared from cells overexpressing NTR1
-
Radiolabeled neurotensin (e.g., [3H]-Neurotensin or [125I]-Tyr3-Neurotensin)
-
This compound
-
Unlabeled neurotensin (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA and protease inhibitors)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.
-
-
The final assay volume is typically 250 µL. Add 50 µL of this compound/unlabeled neurotensin/buffer, 50 µL of radioligand, and 150 µL of membrane suspension to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
The affinity (Ki) of this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. pubcompare.ai [pubcompare.ai]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. hellobio.com [hellobio.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Application Notes and Protocols for ML314 in β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ML314, a potent and selective β-arrestin biased agonist for the Neurotensin Receptor 1 (NTR1), in β-arrestin recruitment assays. This document includes detailed protocols for the widely used PathHunter® β-arrestin assay, quantitative data for this compound, and diagrams illustrating the underlying signaling pathways and experimental procedures.
Introduction to this compound
This compound is a small molecule, non-peptidic, and brain-penetrant biased agonist of the NTR1.[1][2][3][4] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound selectively activates the β-arrestin pathway without stimulating the traditional Gq-coupled pathway that leads to calcium mobilization.[1][2][5] This biased agonism makes this compound a valuable tool for dissecting the specific roles of β-arrestin-mediated signaling downstream of NTR1 activation and for investigating its therapeutic potential, particularly in the context of substance abuse disorders.[3]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound in β-arrestin recruitment and related assays.
| Parameter | Value | Assay System | Cell Line | Reference |
| EC50 | 1.9 µM | β-Arrestin Recruitment | U2OS | [1] |
| EC50 | 2.0 µM | High-Content Screening β-Arrestin Assay | U2OS | [2][5] |
| EC50 | 3.41 µM | DiscoveRx β-Arrestin Assay | CHO-K1 | [2] |
| Ca2+ Mobilization | No significant response | Calcium Flux Assay | HEK293 | [2][5] |
Signaling Pathway of this compound at the NTR1 Receptor
This compound's interaction with the NTR1 initiates a signaling cascade that is independent of G-protein coupling. Upon binding of this compound, the NTR1 undergoes a conformational change that promotes its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin. The recruitment of β-arrestin to the receptor sterically hinders G-protein coupling, effectively desensitizing the G-protein-mediated signaling pathway. Furthermore, the NTR1/β-arrestin complex acts as a scaffold for various downstream signaling proteins, including members of the mitogen-activated protein kinase (MAPK) cascade, such as ERK and JNK. This leads to the activation of specific cellular responses.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [scholars.duke.edu]
Application Notes & Protocols: TRPML1 Agonist-Induced Lysosomal Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis indicates that the compound ML314 is a β-arrestin biased agonist for the neurotensin 1 receptor (NTR1) and is reported to have no significant effect in calcium mobilization assays[1][2][3][4]. Therefore, this document provides a detailed protocol for a calcium mobilization assay targeting the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, using a suitable synthetic agonist (e.g., ML-SA1), which is a common application for this assay type.
Principle and Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes[5][6][7]. It plays a crucial role in regulating lysosomal ion homeostasis, particularly the efflux of calcium (Ca²⁺) from the lysosomal lumen into the cytosol[7][8]. This Ca²⁺ release is vital for numerous cellular processes, including membrane trafficking, autophagy, and lysosomal biogenesis[6][7][9].
This assay provides a method to measure the activity of TRPML1 channels in a cell-based, high-throughput format. The protocol uses a cell-permeable fluorescent Ca²⁺ indicator, such as Fluo-4 AM, which enters the cell and is cleaved by intracellular esterases into its active, cell-impermeant form (Fluo-4)[10][11]. In the basal state, cytosolic Ca²⁺ levels are low, and Fluo-4 exhibits minimal fluorescence. Upon stimulation with a TRPML1 agonist, the channels open, releasing Ca²⁺ from lysosomal stores. The subsequent binding of Ca²⁺ to Fluo-4 elicits a significant increase in fluorescence intensity, which can be measured over time using a fluorescence plate reader[10]. This change in fluorescence is directly proportional to the increase in intracellular Ca²⁺ concentration and serves as a readout of TRPML1 channel activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPML1 signaling cascade and the general experimental workflow for the calcium mobilization assay.
Caption: TRPML1 agonist activation and calcium signaling pathway.
Caption: High-level workflow for the TRPML1 calcium mobilization assay.
Materials and Reagents
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for 384-well plates.
| Reagent/Material | Recommended Supplier/Cat. No. | Notes |
| Cell Line | N/A | HEK293 or CHO cells stably overexpressing human TRPML1 are recommended. |
| Culture Medium | Standard (e.g., DMEM/F-12) | Supplement with FBS, antibiotics, and selection agent (e.g., G418) as required. |
| Assay Plates | e.g., Costar 3603 | Black-wall, clear-bottom 96-well microplates. |
| TRPML1 Agonist | e.g., ML-SA1 | Prepare stock solution in DMSO. |
| Fluo-4 AM | Sigma-Aldrich MAK552A or equivalent | Store stock solution at -20°C, protected from light[10]. |
| DMSO | Sigma-Aldrich D4540 or equivalent | Anhydrous, for preparing stock solutions. |
| Pluronic® F-127 | e.g., 10X F127 Plus (MAK552B) | Mild non-ionic detergent to aid Fluo-4 AM dispersion[11]. |
| Probenecid | Optional (e.g., Thermo Fisher F36004) | Anion-exchange transport inhibitor to prevent dye extrusion from some cell types. |
| Assay Buffer | HHBS (Hanks' Balanced Salt Solution with 20 mM HEPES) | pH adjusted to 7.3-7.4. |
| Positive Control | Ionomycin or other calcium ionophore | Used to determine maximal cellular calcium response. |
Experimental Protocols
Reagent Preparation
-
Fluo-4 AM Stock Solution (e.g., 1000X): Add 200 µL of high-quality anhydrous DMSO to one vial of Fluo-4 AM to make a stock solution[10]. Mix well. Store unused stock solution in aliquots at -20°C, protected from light.
-
1X Assay Buffer: Prepare 1X Assay Buffer by adding 1 mL of 10X F127 Plus solution to 9 mL of HHBS[10]. Mix well. This is sufficient for one 96-well plate. If using Probenecid, add it to the buffer at this stage.
-
Fluo-4 AM Dye-Loading Solution: Immediately before use, add 20 µL of the Fluo-4 AM Stock Solution to 10 mL of 1X Assay Buffer[10]. Vortex thoroughly. This working solution is stable for approximately 2 hours at room temperature. The final concentration of Fluo-4 AM is typically 2-5 µM[11].
-
TRPML1 Agonist Compound Plate: Prepare serial dilutions of the TRPML1 agonist (e.g., ML-SA1) in HHBS at 2X or 5X the desired final concentration. Also prepare a vehicle control (e.g., DMSO in HHBS) and a positive control (e.g., Ionomycin).
Cell Plating
-
Culture TRPML1-expressing cells according to standard protocols.
-
Seed the cells in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium[10].
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to form a confluent monolayer.
Dye Loading
-
On the day of the assay, aspirate the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL of HHBS.
-
Add 100 µL of the freshly prepared Fluo-4 AM Dye-Loading Solution to each well[10].
-
Incubate the plate for 60 minutes at 37°C, followed by an additional 15-30 minutes at room temperature, protected from light[10]. This allows for complete de-esterification of the dye within the cells.
Calcium Mobilization Assay
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm[10][12].
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument should then automatically add the TRPML1 agonist from the compound plate (e.g., 50 µL for a 2X solution) to the cell plate.
-
Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent signal decay.
Data Presentation and Analysis
Data Analysis
-
The response to the agonist is typically calculated as the change in fluorescence (ΔF) from baseline (F₀) or as a ratio (ΔF/F₀). The peak fluorescence intensity after compound addition is often used for analysis.
-
Subtract the average response of the vehicle control wells to correct for background.
-
For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of agonist that elicits a half-maximal response.
Typical Assay Parameters and Expected Results
The following table summarizes key parameters for the assay. EC₅₀ values are highly dependent on the specific agonist, cell line, and assay conditions used.
| Parameter | Typical Value / Range | Source / Notes |
| Cell Seeding Density | 40,000 - 80,000 cells/well (96-well) | [10] |
| Fluo-4 AM Loading Conc. | 2 - 5 µM | [11] |
| Dye Loading Time | 60 min @ 37°C, then 15-30 min @ RT | [10] |
| Excitation Wavelength | ~490 nm | [10] |
| Emission Wavelength | ~525 nm | [10] |
| ML-SA1 EC₅₀ (TRPML1-L/A) | 9.7 µM (at pH 4.6) | Determined via electrophysiology; Ca²⁺ fluorescence values may differ[6]. |
| Assay Window (Z'-factor) | > 0.5 | A Z'-factor above 0.5 is indicative of a robust and reliable assay. |
References
- 1. xcessbio.com [xcessbio.com]
- 2. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 9. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. hellobio.com [hellobio.com]
Application Notes and Protocols for Utilizing ML314 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent, cell-permeable, and brain-penetrant small molecule that functions as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2][3][4][5] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound exhibits significant bias towards the β-arrestin pathway.[1][2][3][4] Specifically, it does not stimulate the canonical Gq-protein-mediated signaling cascade, which results in intracellular calcium mobilization.[1][2][3][4] This unique property makes this compound a valuable tool for dissecting the distinct roles of β-arrestin-mediated signaling downstream of NTR1 activation and for investigating the therapeutic potential of biased agonism.
These application notes provide detailed protocols for utilizing this compound in Human Embryonic Kidney 293 (HEK293) cells, a commonly used cell line for studying GPCR signaling.[6] The protocols cover essential experiments to characterize the activity of this compound, including β-arrestin recruitment, inhibition of Gq signaling, and downstream ERK phosphorylation.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 for NTR1 (β-arrestin recruitment) | U2OS | 1.9 µM | [3] |
| EC50 for NTR1 (β-arrestin recruitment) | Cell-based assay | 2.0 µM | [1][2] |
| EC50 for NTR2 (β-arrestin recruitment) | Cell-based assay | >80 µM | [1] |
| EC50 for NTR1 (Calcium Flux) | Cell-based assay | >80 µM | [1] |
| Antagonism of G protein signaling | HEK293 cells expressing NTR1 | 10 µM (concentration used) | [3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of NTR1 and the experimental workflow for characterizing this compound.
Caption: NTR1 Signaling Pathways.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
Cell Culture and Transfection
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human NTR1
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the NTR1 plasmid DNA and the transfection reagent in separate tubes containing Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours post-transfection before proceeding with the functional assays.
β-Arrestin Recruitment Assay (e.g., using a BRET-based assay)
This protocol describes a general method for a Bioluminescence Resonance Energy Transfer (BRET)-based β-arrestin recruitment assay.[7][8]
Materials:
-
HEK293 cells co-transfected with NTR1 and a β-arrestin-Rluc/YFP-β-arrestin BRET pair
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Coelenterazine h (luciferase substrate)
-
This compound
-
Neurotensin (positive control)
-
SR142948A (NTR1 antagonist)
-
White, clear-bottom 96-well plates
Protocol:
-
Seed the transfected HEK293 cells into white, clear-bottom 96-well plates and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with 90 µL of assay buffer.
-
To determine antagonist activity, pre-incubate the cells with SR142948A at various concentrations for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and neurotensin in assay buffer.
-
Add 10 µL of the ligand solutions to the respective wells. For antagonist experiments, add this compound or neurotensin in the presence of SR142948A.
-
Add coelenterazine h to a final concentration of 5 µM to all wells.
-
Incubate the plate for 10-15 minutes at room temperature in the dark.
-
Measure the luminescence at two wavelengths (e.g., for Rluc and YFP) using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot the dose-response curves to determine EC50 values.
Calcium Mobilization Assay
This protocol is designed to confirm the lack of Gq activation by this compound.[2][9]
Materials:
-
HEK293 cells transfected with NTR1
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Neurotensin (positive control)
-
Ionomycin (positive control for calcium influx)
-
SR142948A (NTR1 antagonist)
-
Black, clear-bottom 96-well plates
Protocol:
-
Seed the transfected HEK293 cells into black, clear-bottom 96-well plates and allow them to attach overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in assay buffer to a final concentration of 2-5 µM.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
To determine antagonist activity, pre-incubate the cells with SR142948A at various concentrations for 30 minutes at 37°C.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add this compound, neurotensin, or ionomycin and continue to monitor the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway, a downstream event of β-arrestin signaling.[3][10][11]
Materials:
-
HEK293 cells transfected with NTR1
-
Serum-free DMEM
-
This compound
-
Neurotensin (positive control)
-
SR142948A (NTR1 antagonist)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed the transfected HEK293 cells in 6-well plates.
-
Once the cells reach 80-90% confluency, serum-starve them overnight in serum-free DMEM.
-
To determine antagonist activity, pre-incubate the cells with SR142948A for 30 minutes.
-
Treat the cells with various concentrations of this compound or neurotensin for different time points (e.g., 5, 10, 15, 30 minutes) at 37°C.
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a powerful research tool for investigating the nuanced signaling of the Neurotensin Receptor 1. Its β-arrestin bias allows for the specific interrogation of this signaling arm, providing valuable insights into its physiological and pathological roles. The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively utilize this compound in HEK293 cells and to explore the exciting field of biased agonism in GPCR drug discovery.
References
- 1. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ML314 in CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a hypothetical guide for the investigation of the neurotensin receptor 1 (NTR1) agonist, ML314, in Chinese Hamster Ovary (CHO) cell lines. As of the latest literature review, specific experimental data for this compound in CHO cells has not been published. The methodologies described herein are based on studies conducted in other mammalian cell lines, such as HEK293 and U2OS, and would require optimization and validation for use with CHO cells.
Introduction to this compound
This compound is a potent and selective, non-peptidic agonist for the Neurotensin Receptor 1 (NTR1), a G-protein coupled receptor (GPCR). A key characteristic of this compound is its nature as a β-arrestin biased agonist.[1][2][3][4] This means that upon binding to NTR1, it preferentially activates the β-arrestin signaling pathway without significantly stimulating the canonical Gq-protein coupled pathway, which typically leads to calcium mobilization.[2][3][5][6] this compound is also noted to be a positive allosteric modulator of NTR1.[5][6][7] This biased agonism offers a valuable tool for dissecting the distinct downstream effects of β-arrestin versus G-protein signaling in various cellular processes.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound from studies in various cell lines. These values should serve as a starting point for designing experiments in a CHO cell system.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1.9 µM | U2OS | β-arrestin recruitment | [1][8] |
| EC50 | 2.0 µM | - | β-arrestin recruitment | [2][3][4] |
| EC50 | >80 µM | - | Calcium Mobilization | [5][6] |
| Selectivity | >20-fold | - | Over NTR2 and GPR35 | [2] |
Proposed Signaling Pathway of this compound in CHO Cells
The following diagram illustrates the proposed biased signaling mechanism of this compound at the NTR1 receptor, which would be the subject of investigation in a CHO cell line stably expressing human NTR1.
Experimental Protocols
The following are detailed, hypothetical protocols for characterizing the activity of this compound in a CHO cell line stably expressing human NTR1.
Protocol 1: β-Arrestin Recruitment Assay
This assay is designed to quantify the recruitment of β-arrestin to the NTR1 receptor upon stimulation with this compound. A common method is a cell-based assay using an enzyme fragment complementation system (e.g., DiscoveRx PathHunter®) or a fluorescence-based high-content screening (HCS) assay.
Materials:
-
CHO cells stably expressing human NTR1 and a β-arrestin reporter system
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurotensin (NT) peptide (positive control)
-
Assay plates (e.g., 384-well white, solid bottom)
-
Detection reagents for the specific assay system
Procedure:
-
Cell Plating:
-
Culture the NTR1-expressing CHO cells to ~80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium to the desired density.
-
Plate the cells in a 384-well assay plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
Prepare a serial dilution of the positive control, Neurotensin, in a similar concentration range.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted compounds (this compound, Neurotensin, and vehicle) to the respective wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol for the specific β-arrestin assay system being used.
-
Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
Read the plate on a suitable plate reader (e.g., a luminometer or fluorescence reader).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control, Neurotensin (100% activation).
-
Plot the dose-response curve and calculate the EC₅₀ value for this compound using a non-linear regression model (e.g., four-parameter logistic fit).
-
Protocol 2: Calcium Mobilization Assay
This assay serves as a negative control to confirm the β-arrestin bias of this compound by demonstrating its inability to induce intracellular calcium release.
Materials:
-
CHO cells stably expressing human NTR1
-
Culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Neurotensin (NT) peptide (positive control)
-
Assay plates (e.g., 96-well black, clear bottom)
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Plate the NTR1-expressing CHO cells in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture in assay buffer to a final concentration of 2-5 µM Fluo-4 AM.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a 4X concentrated serial dilution of this compound and Neurotensin in assay buffer in a separate compound plate.
-
-
Assay Execution and Signal Detection:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) kinetically.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes.
-
-
Data Analysis:
-
Analyze the kinetic data by calculating the maximum change in fluorescence intensity over the baseline for each well.
-
Plot the dose-response curves for this compound and Neurotensin.
-
Confirm that Neurotensin elicits a robust, dose-dependent increase in intracellular calcium, while this compound does not produce a significant response at concentrations up to 100 µM.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing this compound in a CHO cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound - Biochemicals - CAT N°: 19550 [bertin-bioreagent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for ML314 in U2OS Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML314, a β-arrestin biased agonist of the Neurotensin Receptor 1 (NTR1), in the human osteosarcoma cell line, U2OS. This document includes detailed protocols for cell culture, experimental assays, and data presentation, along with visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a small molecule that acts as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2][3] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway without significantly stimulating the Gq-coupled pathway responsible for calcium mobilization.[1][3][4] The U2OS cell line, derived from a human osteosarcoma, is a widely used model in cancer research and has been shown to express NTR1. These protocols detail the application of this compound to investigate its effects on U2OS cells.
Data Presentation
The following table summarizes the quantitative data regarding the effect of this compound on ligand binding to NTR1 in U2OS cell membranes.
| Parameter | Vehicle | This compound (2 µM) | Fold Change |
| Bmax (relative) | 0.40 ± 0.08 | 1.12 ± 0.04 | 2.8 ± 0.6 |
| Kd (nM) | 8.1 ± 3.6 | 1.7 ± 0.2 | 4.8 ± 2.1 (increase in affinity) |
| Hill Slope | 1 | 1 | No Change |
Data is presented as mean ± sem. Bmax and Kd values were determined by saturation binding assays using ³H-NT on U2OS cell membranes expressing NTR1.
Experimental Protocols
U2OS Cell Culture
This protocol outlines the standard procedure for the culture of U2OS cells.
Materials:
-
U2OS cells (ATCC HTB-96)
-
DMEM (GIBCO # 11960) or McCoy's 5a medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
DMSO
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2 mM L-Glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Cell Thawing:
-
Thaw a cryovial of U2OS cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1500 rpm for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cells to a T-75 culture flask.
-
-
Cell Maintenance:
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.[6]
-
-
Cryopreservation:
This compound Treatment of U2OS Cells
This protocol describes the general procedure for treating U2OS cells with this compound for subsequent analysis.
Materials:
-
U2OS cells in culture
-
This compound
-
DMSO (vehicle)
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed U2OS cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Treatment:
-
The following day, remove the culture medium.
-
Add fresh medium containing the desired final concentration of this compound. A concentration of 2 µM has been shown to be effective in membrane binding assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment group.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the specific assay.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of U2OS cells.
Materials:
-
U2OS cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
Procedure:
-
Cell Seeding and Treatment: Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells/well and treat with various concentrations of this compound as described in Protocol 2.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]
Apoptosis (Annexin V) Assay
This protocol is for detecting apoptosis in U2OS cells following treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
U2OS cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates and treat with this compound as described in Protocol 2. A typical seeding density is 8.0 x 10⁵ cells per 6-cm dish.[11]
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the medium containing the floating cells.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 670 x g for 5 minutes.[12][13] Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathway of this compound via NTR1
Caption: this compound biased agonism at the NTR1 receptor.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound effects on U2OS cells.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor. [scholars.duke.edu]
- 4. This compound - Biochemicals - CAT N°: 19550 [bertin-bioreagent.com]
- 5. encodeproject.org [encodeproject.org]
- 6. U-2 OS Cell Line - Creative Biogene [creative-biogene.com]
- 7. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 4.5. Annexin V-FITC Apoptosis Staining Assay [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Administration of ML314 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent and selective, non-peptidic biased agonist for the neurotensin receptor 1 (NTR1). It demonstrates a bias towards the β-arrestin signaling pathway over the traditional G-protein coupled pathway. This unique mechanism of action makes this compound a valuable research tool for investigating the roles of NTR1 and β-arrestin signaling in various physiological and pathological processes, particularly in the context of substance abuse disorders.[1][2] this compound has been shown to be brain penetrant and attenuates methamphetamine-induced hyperlocomotion and conditioned place preference in mice, as well as methamphetamine self-administration in rats.[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound in mice for behavioral studies relevant to its potential therapeutic applications.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models of Methamphetamine Abuse
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) | Reference |
| Methamphetamine-Induced Hyperlocomotion (total distance traveled) | Baseline | Reduced | Significantly Reduced | Significantly Reduced | [1] |
| Methamphetamine Conditioned Place Preference (CPP) Score | High Preference | - | Reduced Preference | - | [1] |
| Methamphetamine Self-Administration (lever presses) | Baseline | - | - | Significantly Reduced | [1] |
Note: Specific quantitative values for locomotor activity and CPP were not consistently reported across studies in a format suitable for direct tabular comparison. The table reflects the observed trends.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₄O₃ | [1] |
| Molecular Weight | 420.5 g/mol | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose. For example, to achieve a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 µL/g, a 2.5 mg/mL solution is needed.
-
For a 1 mL final volume of the vehicle solution, mix the following in a sterile microcentrifuge tube:
-
100 µL of this compound stock solution in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
Vortex the solution thoroughly until it is a homogenous suspension.
-
This formulation can be used for intraperitoneal injections.
Locomotor Activity Assay
Objective: To assess the effect of this compound on methamphetamine-induced hyperlocomotion in mice.
Materials:
-
This compound formulation
-
Methamphetamine solution (in sterile saline)
-
Vehicle control solution
-
Open field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for i.p. injection
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
On the day of the experiment, place each mouse in the center of the open field chamber and allow for a 30-minute habituation period.
-
-
Drug Administration:
-
Following habituation, administer methamphetamine (e.g., 1 mg/kg, i.p.).
-
Immediately after the methamphetamine injection, administer either vehicle or this compound (10, 20, or 30 mg/kg, i.p.).
-
-
Data Collection:
-
Record locomotor activity (e.g., total distance traveled, ambulatory time, stereotypy counts) for a period of 60-120 minutes post-injection.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Conditioned Place Preference (CPP)
Objective: To evaluate the effect of this compound on the rewarding properties of methamphetamine using a CPP paradigm.
Materials:
-
This compound formulation
-
Methamphetamine solution (in sterile saline)
-
Vehicle control solution
-
Three-chamber CPP apparatus (two distinct conditioning chambers separated by a neutral central chamber)
-
Syringes and needles for i.p. injection
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Pre-Conditioning (Day 1):
-
Place each mouse in the central chamber and allow free access to all three chambers for 15-30 minutes.
-
Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one chamber may be excluded.
-
-
Conditioning (Days 2-5):
-
This phase consists of four conditioning sessions, alternating between drug and vehicle pairings.
-
Day 2 (Drug Pairing): Administer methamphetamine (e.g., 1 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.
-
Day 3 (Vehicle Pairing): Administer saline (i.p.) and confine the mouse to the opposite conditioning chamber for 30 minutes.
-
Day 4 (Drug Pairing): Repeat the drug pairing in the same chamber as Day 2.
-
Day 5 (Vehicle Pairing): Repeat the vehicle pairing in the same chamber as Day 3.
-
The order of drug and vehicle pairing should be counterbalanced across animals.
-
-
Test Day (Day 6):
-
Administer vehicle or this compound (e.g., 20 mg/kg, i.p.) to the mice.
-
After a specified pretreatment time (e.g., 15-30 minutes), place the mouse in the central chamber with free access to all three chambers for 15-30 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the CPP score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber on the test day.
-
Compare the CPP scores between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Methamphetamine Self-Administration
Objective: To determine if this compound can reduce the reinforcing effects of methamphetamine in a self-administration paradigm.
Materials:
-
This compound formulation
-
Methamphetamine solution (for intravenous infusion)
-
Vehicle control solution
-
Operant conditioning chambers equipped with two levers (one active, one inactive), a cue light, and an infusion pump
-
Intravenous catheters
-
Syringes and infusion lines
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Catheter Implantation:
-
Surgically implant a chronic indwelling catheter into the jugular vein of each mouse under anesthesia.
-
Allow a recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration:
-
Train the mice to self-administer methamphetamine (e.g., 0.1 mg/kg/infusion) in daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of methamphetamine and the presentation of a cue light, while a press on the inactive lever has no consequence.
-
Continue training until stable responding is achieved (e.g., consistent number of infusions per session with low variability for at least 3 consecutive days).
-
-
This compound Treatment:
-
Once stable self-administration is established, pre-treat the mice with either vehicle or this compound (e.g., 30 mg/kg, i.p.) 15-30 minutes before the self-administration session.
-
Record the number of active and inactive lever presses.
-
-
Data Analysis:
-
Compare the number of methamphetamine infusions earned between the this compound-treated and vehicle-treated conditions using appropriate statistical methods (e.g., paired t-test or repeated measures ANOVA).
-
Pharmacokinetics and Toxicity
Pharmacokinetics:
To date, detailed pharmacokinetic studies of this compound in mice, including parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio, have not been published in the peer-reviewed literature. While described as "brain penetrant," quantitative data to support this is not yet available.[2]
Toxicity:
Similarly, formal in vivo toxicity studies of this compound in mice have not been reported. As with any investigational compound, it is recommended that researchers conduct appropriate safety and toxicity assessments based on their specific experimental design and duration of treatment. General observations for signs of toxicity (e.g., changes in body weight, food and water intake, posture, and activity) should be monitored throughout the experimental period.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling through the NTR1/β-arrestin pathway.
Caption: General workflow for in vivo studies with this compound.
References
Application Notes and Protocols for ML314 Intraperitoneal Injection
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (i.p.) administration of ML314, a selective, brain-penetrant, nonpeptidic β-arrestin biased agonist of the neurotensin receptor 1 (NTR1). The following sections detail the compound's mechanism of action, quantitative data from in vivo studies, and detailed experimental protocols.
Mechanism of Action
This compound acts as a biased agonist at the NTR1. Unlike conventional agonists that activate G-protein signaling pathways (specifically Gq), this compound preferentially activates the β-arrestin pathway.[1][2][3] This biased agonism is significant as it decouples the therapeutic effects from potential side effects associated with Gq activation, such as calcium mobilization.[1][2] this compound has been shown to be a positive allosteric modulator of NTR1, enhancing the binding of the endogenous ligand neurotensin.[4][5][6] Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying the central nervous system effects of NTR1 activation.[2][7]
The signaling cascade initiated by this compound binding to NTR1 involves the recruitment of β-arrestin. This leads to the scaffolding of various downstream signaling molecules, including kinases involved in mitogen-activated protein kinase (MAPK) pathways, ultimately influencing gene expression and cellular responses. This pathway is distinct from the Gq-mediated pathway that involves phospholipase C activation and subsequent calcium mobilization.
Caption: this compound biased signaling at the NTR1 receptor.
Quantitative Data Summary
The following table summarizes the reported intraperitoneal dosages of this compound and their observed effects in rodent models.
| Animal Model | This compound Dosage (i.p.) | Key Findings | Reference(s) |
| Dopamine Transporter (DAT) knockout mice | 20 mg/kg (single dose) | Reduced amphetamine-like hyperlocomotion. | [4][5][7] |
| C57BL/6J mice (methamphetamine-induced hyperlocomotion) | 10-30 mg/kg (single dose) | Attenuated methamphetamine-induced hyperlocomotion. | [4][5][7] |
| C57BL/6J mice (methamphetamine-associated conditioned place preference) | 20 mg/kg (single dose) | Reduced methamphetamine-associated conditioned place preference by 30%. | [4][7] |
| Rats (methamphetamine self-administration) | 30 mg/kg | Blocked methamphetamine self-administration. | [5][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes two methods for formulating this compound for in vivo studies.
Formulation A: Suspended Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the following solvents in order, ensuring complete mixing after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of this suspended solution can be up to 2.5 mg/mL.
-
If precipitation occurs, use an ultrasonic bath to aid dissolution.
-
Formulation B: Clear Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 10% DMSO (from the stock solution) to 90% Corn Oil.
-
Mix thoroughly to achieve a clear solution. The solubility in this formulation is ≥ 2.5 mg/mL.
-
Protocol 2: Methamphetamine-Induced Hyperlocomotion Assay in Mice
This protocol outlines the procedure to assess the effect of this compound on methamphetamine-induced hyperlocomotion.
1. Animals:
-
Male C57BL/6J mice are commonly used.
2. Materials:
-
This compound formulation (from Protocol 1)
-
Methamphetamine hydrochloride dissolved in saline (e.g., 1-2 mg/kg)
-
Saline (vehicle control)
-
Open-field activity chambers equipped with photobeam sensors
-
Syringes and needles for i.p. injection (25-27 gauge)
3. Experimental Workflow:
Caption: Methamphetamine-induced hyperlocomotion workflow.
4. Data Analysis:
-
Locomotor activity is typically quantified as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data is often binned into time intervals (e.g., 5 minutes) to analyze the time course of the drug effects.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound treatment to the vehicle control group.
Protocol 3: Conditioned Place Preference (CPP) Assay in Mice
This protocol is used to evaluate the rewarding or aversive properties of this compound in the context of methamphetamine use.
1. Apparatus:
-
A three-chamber CPP apparatus is typically used. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors and floor textures), while the central chamber is neutral.
2. Materials:
-
This compound formulation (from Protocol 1)
-
Methamphetamine hydrochloride dissolved in saline
-
Saline (vehicle control)
-
Syringes and needles for i.p. injection
3. Experimental Workflow:
Caption: Conditioned Place Preference (CPP) workflow.
4. Data Analysis:
-
The primary measure is the time spent in the drug-paired chamber versus the saline-paired chamber during the post-conditioning test.
-
A preference score is often calculated as the difference in time spent between the two chambers.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
-
The effect of this compound is determined by comparing the preference scores of the this compound-treated group to the vehicle-treated group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned place preference - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preparing ML314 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent and selective, non-peptidic biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2] Unlike endogenous ligands, this compound preferentially activates the β-arrestin signaling pathway over the traditional G-protein coupled pathway, making it a valuable tool for investigating the distinct physiological roles of these two pathways.[1][3] Notably, this compound is a brain-penetrant molecule, rendering it suitable for in vivo studies targeting the central nervous system.[1][2] These characteristics have led to its investigation as a potential therapeutic for conditions such as methamphetamine abuse.[1][4]
This document provides detailed application notes and protocols for the preparation and use of this compound in animal studies, with a focus on rodent models.
Data Presentation
Physicochemical and In Vitro Activity of this compound
| Parameter | Value | Reference |
| Chemical Name | 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline | [1] |
| Molecular Formula | C₂₄H₂₈N₄O₃ | N/A |
| Molecular Weight | 420.5 g/mol | N/A |
| Target Receptor | Neurotensin Receptor 1 (NTR1) | [1][2] |
| Mechanism of Action | β-arrestin biased agonist | [1][3] |
| EC₅₀ for NTR1 (β-arrestin recruitment) | 2.0 µM | [1] |
| Selectivity | Selective for NTR1 over NTR2 | [1] |
| G-protein activation (Ca²⁺ mobilization) | No significant response | [1] |
In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Dopamine Transporter Knockout Mice | Intraperitoneal (i.p.) | 20 mg/kg | Attenuation of amphetamine-like hyperlocomotion | [4] |
| C57BL/6J Mice (Methamphetamine-induced hyperlocomotion) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Attenuation of methamphetamine-induced hyperlocomotion | [3][4] |
| C57BL/6J Mice (Methamphetamine-associated conditioned place preference) | Intraperitoneal (i.p.) | 20 mg/kg | Reduction of methamphetamine-associated conditioned place preference | [4] |
| Rats (Methamphetamine self-administration) | Intraperitoneal (i.p.) | 30 mg/kg | Blockade of methamphetamine self-administration | [4] |
Pharmacokinetic Parameters of this compound
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
This protocol details the preparation of a 2.5 mg/mL stock solution of this compound suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution by combining the following in a sterile tube:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly until it is homogeneous.
-
-
This compound Solubilization:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle to achieve a final concentration of 2.5 mg/mL.
-
Vortex the mixture vigorously.
-
If this compound does not fully dissolve, use an ultrasonic bath to aid in solubilization. Continue sonication until a clear solution or a fine suspension is achieved.
-
-
Administration:
-
The final formulation can be administered via intraperitoneal injection.
-
The injection volume should be calculated based on the animal's weight and the desired dose (typically 10-30 mg/kg). For example, for a 20 mg/kg dose in a 25g mouse, the injection volume would be 200 µL of the 2.5 mg/mL solution.
-
Protocol 2: In Vivo Study of this compound in a Methamphetamine-Induced Hyperlocomotion Mouse Model
This protocol outlines a typical experiment to assess the effect of this compound on methamphetamine-induced hyperlocomotion in C57BL/6J mice.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
This compound solution (prepared as in Protocol 1)
-
Methamphetamine solution (in saline)
-
Vehicle solution (as in Protocol 1)
-
Saline (0.9% NaCl)
-
Open field activity chambers
-
Animal scale
-
Syringes and needles (27-30 gauge)
Procedure:
-
Acclimation:
-
Acclimate the mice to the animal facility for at least one week before the experiment.
-
On the day of the experiment, allow the mice to acclimate to the testing room for at least 60 minutes.
-
-
Habituation:
-
Place each mouse individually into an open field activity chamber and allow them to habituate for 30 minutes.
-
-
Drug Administration:
-
Following habituation, administer this compound (10, 20, or 30 mg/kg, i.p.) or the vehicle solution to the mice.
-
Return the mice to their home cages.
-
-
Methamphetamine Challenge:
-
After a 15-minute pretreatment period with this compound or vehicle, administer methamphetamine (2 mg/kg, i.p.) or saline to the mice.
-
-
Behavioral Assessment:
-
Immediately after the methamphetamine or saline injection, place the mice back into the open field activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes using automated tracking software.
-
-
Data Analysis:
-
Analyze the locomotor activity data by comparing the this compound-treated groups to the vehicle-treated control group.
-
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, can be used to determine the significance of any observed differences.
-
Mandatory Visualizations
Caption: NTR1 signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML314 Conditioned Place Preference
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent, blood-brain barrier-penetrant, and β-arrestin-biased agonist of the neurotensin receptor 1 (NTR1). Unlike endogenous ligands that activate both G-protein and β-arrestin pathways, this compound selectively engages β-arrestin signaling.[1][2][3] This biased agonism makes this compound a valuable tool for investigating the therapeutic potential of targeting the NTR1/β-arrestin pathway for substance use disorders. Notably, studies have demonstrated that this compound can attenuate the rewarding effects of methamphetamine as measured by the conditioned place preference (CPP) paradigm.[4][5][6]
The CPP protocol is a standard preclinical behavioral model used to assess the rewarding or aversive properties of drugs or other stimuli.[7][8][9] The paradigm involves associating a specific environment with the effects of a drug and a distinct environment with a neutral stimulus (e.g., vehicle). A subsequent preference for the drug-paired environment is interpreted as a measure of the drug's rewarding effects.[10][11]
These application notes provide a detailed protocol for utilizing this compound in a methamphetamine-induced CPP study in mice, based on established methodologies.[12]
Data Presentation
Table 1: Effect of this compound on Methamphetamine-Induced Conditioned Place Preference in C57BL/6J mice
| Treatment Group | This compound Dose (mg/kg, i.p.) | Methamphetamine Dose (mg/kg, i.p.) | Number of Subjects (n) | Mean Preference Score ± SEM | p-value (vs. Vehicle) |
| Vehicle + Methamphetamine | 0 | 2 | 22 | 0.32 ± 0.03 | - |
| This compound + Methamphetamine | 20 | 2 | 25 | 0.20 ± 0.04 | 0.04 |
Data synthesized from Barak et al., 2016.[12] The preference score represents the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A lower score in the this compound treated group indicates a reduction in the rewarding properties of methamphetamine.
Experimental Protocols
Materials and Apparatus
-
Subjects: Male C57BL/6J mice (8-12 weeks old)
-
Drugs:
-
This compound (Tocris, Bio-Techne)
-
Methamphetamine hydrochloride (Sigma-Aldrich)
-
Vehicle (e.g., 0.9% saline)
-
-
Conditioned Place Preference Apparatus: A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual (e.g., black vs. white walls, different patterns) and tactile (e.g., grid vs. mesh flooring) cues, and a smaller, neutral central chamber.[7] Automated photobeam detectors and software are used to track the animal's position and time spent in each chamber.
Experimental Procedure
The CPP protocol consists of three distinct phases: habituation (pre-test), conditioning, and testing (post-test).[8]
Phase 1: Habituation and Pre-Test (Day 1)
-
Handle the mice for several days prior to the start of the experiment to acclimate them to the researcher.
-
On Day 1, place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for a set duration (e.g., 15-30 minutes).[2]
-
Record the time spent in each of the two larger chambers. This initial exploration serves to establish any baseline preference for a particular chamber.
-
For an unbiased design, the drug-paired chamber is randomly assigned.[7][11] For a biased design, the drug is paired with the initially less-preferred chamber.[7]
Phase 2: Conditioning (Days 2-9)
This phase typically involves alternating daily injections of the drug and vehicle, pairing each with one of the conditioning chambers.
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (e.g., 10, 20, or 30 mg/kg, i.p.) or its vehicle.
-
After a short pre-treatment interval (e.g., 15 minutes), administer methamphetamine (e.g., 2 mg/kg, i.p.).
-
Immediately place the mouse into its assigned drug-paired conditioning chamber for a set duration (e.g., 30 minutes). The door to the central chamber should be closed.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle for this compound.
-
After the same pre-treatment interval, administer the vehicle for methamphetamine (e.g., saline).
-
Immediately place the mouse into the other conditioning chamber (vehicle-paired) for the same duration as the drug conditioning sessions.
-
Phase 3: Test Day (Day 10)
-
On the test day, no injections are given.
-
Place the mouse in the central chamber and allow it to freely explore all three chambers for the same duration as the pre-test (e.g., 15-30 minutes).[2]
-
Record the time spent in each of the two conditioning chambers.
-
An increase in time spent in the drug-paired chamber compared to the pre-test or the vehicle-paired chamber indicates a conditioned place preference.
Data Analysis
-
Calculate the preference score for each animal, typically as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber on the test day.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the preference scores between the different treatment groups (e.g., Vehicle + Methamphetamine vs. This compound + Methamphetamine).[12]
Mandatory Visualizations
Caption: Experimental workflow for the this compound conditioned place preference protocol.
Caption: Proposed signaling pathway of this compound in attenuating methamphetamine reward.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methamphetamine-induced conditioned place preference in LG/J and SM/J mouse strains and an F45/F46 advanced intercross line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin-biased β-adrenergic signaling promotes extinction learning of cocaine reward memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]
- 12. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Application Notes and Protocols for the ML314 Hyperlocomotion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a brain-penetrant, non-peptidic small molecule identified as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2] Its unique mechanism of action involves selectively activating the β-arrestin signaling pathway without engaging the traditional Gq-coupled pathway responsible for calcium mobilization.[1][3] This biased agonism presents a novel therapeutic strategy, particularly in neuropsychiatric and substance abuse disorders. The neurotensin system is closely linked with dopaminergic pathways implicated in reward and psychostimulant effects.[1] this compound has demonstrated efficacy in attenuating hyperlocomotion in preclinical models, making it a valuable tool for studying NTR1 signaling and for the development of therapeutics against methamphetamine abuse.[3][4][5]
Mechanism of Action: Biased Agonism of NTR1
This compound acts as a full agonist at the NTR1 receptor, but it is "biased" towards the β-arrestin pathway.[1] Unlike the endogenous ligand neurotensin or other peptide-based agonists that activate both Gq protein signaling (leading to Ca2+ release) and β-arrestin recruitment, this compound preferentially initiates the β-arrestin cascade.[1][2] This selective action is thought to contribute to its therapeutic effects while potentially avoiding side effects associated with broad NTR1 activation. The compound also functions as a positive allosteric modulator, enhancing the binding of endogenous neurotensin.[3][4] This biased signaling pathway is central to the methodology of the this compound hyperlocomotion model.
Caption: this compound biased agonism at the NTR1 receptor.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor/Assay | Value (EC₅₀/IC₅₀) | Reference |
| Agonist Activity | NTR1 (β-arrestin) | 1.9 - 2.0 µM | [1][3] |
| Selectivity | NTR2 (β-arrestin) | >80 µM | [6] |
| Gq Pathway Activity | NTR1 Ca²⁺ Flux | >80 µM (Inactive) | [1][6] |
| Antagonist Blockade | Inhibition by SR142948A | IC₅₀ = 50.1 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Hyperlocomotion Models
| Animal Model | Treatment | Dose (i.p.) | Effect | Reference |
| Dopamine Transporter (DAT) KO Mice | This compound | 20 mg/kg | Attenuates amphetamine-like hyperlocomotion | [3][6] |
| C57BL/6J Mice | Methamphetamine + this compound | 10 - 30 mg/kg | Reduces methamphetamine-induced hyperlocomotion | [3][6] |
| C57BL/6J Mice | Methamphetamine + this compound | 10 - 30 mg/kg | Reduces conditioned place preference | [3][7] |
| Rats | Methamphetamine Self-Administration | 30 mg/kg | Blocks methamphetamine self-administration | [4][6] |
Experimental Protocols
Protocol 1: Methamphetamine-Induced Hyperlocomotion Assay
This protocol details the procedure for assessing the ability of this compound to attenuate hyperlocomotion induced by methamphetamine in mice.
1. Materials and Reagents:
-
This compound (powder)
-
Methamphetamine hydrochloride (powder)
-
Vehicle solution (e.g., DMSO, saline, Tween 80)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Open Field Activity Chambers equipped with photobeam tracking
-
Standard laboratory animal housing and handling equipment
-
Analytical balance, syringes, needles (e.g., 27-gauge)
2. Drug Preparation:
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. A common formulation involves dissolving this compound in a small amount of DMSO and then diluting with saline and Tween 80 to the final concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg injection volume, prepare a 1 mg/mL solution). Ensure the final DMSO concentration is minimal (<5%).
-
Methamphetamine Solution: Dissolve methamphetamine hydrochloride in 0.9% sterile saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose).
3. Experimental Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment begins. The room should be quiet with controlled lighting and temperature.[8]
-
Habituation: Place each mouse individually into the center of an open field chamber (e.g., 40 cm x 40 cm) and allow for a 30-minute habituation period. This establishes a baseline activity level.
-
Administration:
-
Following habituation, administer the test compound (this compound at 10, 20, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Return the mouse to its home cage for a 30-minute pretreatment period.
-
Administer methamphetamine (e.g., 1 mg/kg, i.p.) or saline to the appropriate groups.
-
-
Data Collection: Immediately after the methamphetamine injection, place the mouse back into the open field chamber and record locomotor activity for 60-120 minutes.[9] The system should track parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center vs. periphery.
4. Data Analysis:
-
Analyze the total distance traveled in 5- or 10-minute time bins to observe the time course of the drug effects.
-
Compare the total distance traveled over the entire session between groups (Vehicle + Saline, Vehicle + Meth, this compound + Meth) using ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's).
-
A significant reduction in total distance traveled in the this compound + Meth group compared to the Vehicle + Meth group indicates attenuation of hyperlocomotion.
Caption: Experimental workflow for the hyperlocomotion assay.
Application Notes
-
Significance of Biased Agonism: The use of this compound allows for the specific interrogation of the β-arrestin arm of NTR1 signaling. This is critical for dissociating the therapeutic effects from those mediated by Gq signaling, aiding in the development of safer and more targeted drugs.
-
Therapeutic Relevance: The attenuation of psychostimulant-induced hyperlocomotion is a well-established preclinical screen for antipsychotic and anti-addiction therapies.[10] The this compound model provides a direct in vivo system to test compounds targeting the neurotensin system for efficacy against the behavioral effects of drugs like methamphetamine.[5]
-
Control Experiments: To confirm that the observed effects are mediated by NTR1, a control group should be included where animals are pretreated with a selective NTR1 antagonist, such as SR142948A, prior to this compound administration.[1] The blockade of this compound's effects by the antagonist would confirm its on-target activity.
-
Model Limitations: While the DAT-KO mouse model shows constitutive hyperlocomotion, the methamphetamine-induced model more closely mimics the acute effects of the drug in humans.[4][5] Researchers should select the model that best fits their experimental question. It is also important to assess for potential sedative effects of test compounds using tests like the wire hang or rotarod to ensure that a reduction in locomotion is not due to general motor impairment.[11]
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A biased neurotensin recept ... | Article | H1 Connect [archive.connect.h1.co]
- 5. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ML314 Self-Administration Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent, selective, and brain-penetrant biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2][3] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound exhibits significant bias towards the β-arrestin pathway.[1][2][4] This biased agonism avoids the Gq-coupled pathway, which is associated with side effects like hypothermia and hypotension, while still modulating dopamine signaling pathways involved in reward and addiction.[5][6] Preclinical studies have demonstrated that this compound can attenuate behaviors associated with psychostimulant abuse, specifically reducing methamphetamine self-administration in rats.[6][7]
These application notes provide a detailed protocol for an intravenous self-administration study in rats to evaluate the effects of this compound on methamphetamine reinforcement.
Signaling Pathway of this compound at the Neurotensin Receptor 1 (NTR1)
This compound acts as a biased agonist at the NTR1, a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor preferentially recruits β-arrestin over activating the canonical Gq-protein signaling cascade. This leads to the downstream activation of signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), which are distinct from the G-protein mediated pathways.[5] This biased signaling is thought to contribute to the therapeutic effects of this compound in reducing psychostimulant-seeking behavior without the side effects associated with unbiased NTR1 agonists.[5][6]
Experimental Protocols
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour reverse light-dark cycle (lights off at 08:00). Food and water are available ad libitum unless otherwise specified.
Intravenous Catheter Implantation Surgery
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Shave and sterilize the dorsal and ventral neck areas.
-
A silastic catheter is inserted into the right jugular vein and secured with sutures.
-
The catheter is passed subcutaneously to the dorsal neck, where it exits and is attached to a vascular access button.
-
Post-operative care includes analgesics for 48 hours and daily flushing of the catheter with heparinized saline to maintain patency.
-
Allow a recovery period of at least one week before starting behavioral experiments.[8]
Apparatus for Intravenous Self-Administration
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a syringe pump for drug infusion.[9]
-
The chamber is housed in a sound-attenuating cubicle.
-
The rat's catheter is connected to the syringe pump via a tether and swivel system to allow free movement.[10]
Methamphetamine Self-Administration Training
-
Acquisition Phase (14 days):
-
Rats are placed in the operant chambers for 2-hour sessions daily.
-
A response on the active lever results in an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) and the illumination of the stimulus light for 20 seconds.[9]
-
A 20-second timeout period follows each infusion, during which responses on either lever have no consequence.
-
Responses on the inactive lever are recorded but have no programmed consequences.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment Phase:
-
Once stable methamphetamine self-administration is established, rats are pre-treated with either vehicle or this compound at various doses (e.g., 10, 20, 30 mg/kg, intraperitoneally) 30 minutes before the self-administration session.
-
The effect of this compound on methamphetamine intake is assessed.
-
Preparation of this compound for Injection
This compound is a hydrophobic compound. A suitable vehicle for intravenous or intraperitoneal administration is required. A common formulation for similar compounds involves a mixture of solvents.
-
Proposed Vehicle: A mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) (DPP).[11]
-
Preparation:
-
Dissolve this compound in DMA first.
-
Add PG and mix thoroughly.
-
Add PEG-400 and mix until a clear solution is obtained.
-
The final solution should be sterile-filtered before injection.
-
-
Note: The solubility and stability of this compound in this vehicle should be confirmed empirically before in vivo use.
Data Presentation
Table 1: Methamphetamine Self-Administration Data
| Treatment Group | Dose (mg/kg) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Methamphetamine Infusions (Mean ± SEM) | Total Methamphetamine Intake (mg/kg, Mean ± SEM) |
| Vehicle | - | ||||
| This compound | 10 | ||||
| This compound | 20 | ||||
| This compound | 30 |
Table 2: Locomotor Activity Data
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | - | ||
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 30 |
Experimental Workflow
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.connect.h1.co [archive.connect.h1.co]
- 7. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]
- 9. Reciprocal inhibitory effects of intravenous d-methamphetamine self-administration and wheel activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML314 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML314 is a potent and selective, cell-permeable small molecule that acts as a biased agonist for the Neurotensin Receptor 1 (NTR1). It preferentially activates the β-arrestin signaling pathway without significantly engaging G-protein-mediated pathways, such as Gq-induced calcium mobilization. This unique pharmacological profile makes this compound a valuable tool for dissecting the distinct roles of β-arrestin and G-protein signaling in NTR1 function. These application notes provide detailed protocols for the preparation of this compound in DMSO, its use in in vitro assays to characterize its biased agonism, and in vivo models to investigate its therapeutic potential, particularly in the context of substance abuse disorders.
Chemical Properties and Solubility
This compound is a quinazoline derivative with the following chemical properties:
| Property | Value |
| Chemical Name | 2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)-1-piperazinyl]-quinazoline |
| CAS Number | 1448895-09-7 |
| Molecular Formula | C₂₄H₂₈N₄O₃ |
| Molecular Weight | 420.5 g/mol |
| Solubility in DMSO | ≥ 20 mg/mL; >100 mM |
Preparation of this compound Stock Solutions in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired stock concentration. A common stock concentration for in vitro experiments is 10 mM.
-
Calculate the required amount of this compound and DMSO.
-
For a 10 mM stock solution, dissolve 4.205 mg of this compound in 1 mL of DMSO.
-
-
Dissolve this compound in DMSO.
-
Add the calculated amount of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
-
Storage.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.
-
In Vitro Assays
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to induce the recruitment of β-arrestin to the NTR1 receptor, a hallmark of its biased agonism. The DiscoverX PathHunter® β-arrestin assay is a common platform for this purpose.
Principle: The assay utilizes enzyme fragment complementation (EFC). The NTR1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of NTR1 and β-arrestin, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Experimental Workflow:
Figure 1: Workflow for the β-arrestin recruitment assay.
Protocol:
-
Cell Culture: Culture U2OS cells stably expressing NTR1-ProLink and β-arrestin-Enzyme Acceptor in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well or 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Add the diluted this compound to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the PathHunter detection reagents according to the manufacturer's instructions and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
G-Protein Signaling (Calcium Mobilization) Assay
This assay is used to confirm the lack of Gq-protein activation by this compound.
Principle: Activation of the Gq pathway by NTR1 agonists leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.
Experimental Workflow:
Figure 2: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing NTR1 in appropriate media.
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Treatment: Add this compound or a known NTR1 agonist (as a positive control) to the cells.
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis: Analyze the change in fluorescence to determine if this compound induces calcium mobilization.
In Vivo Experiments
This compound has been shown to be effective in animal models of methamphetamine abuse.[1]
Methamphetamine-Induced Hyperlocomotion in Mice
Protocol:
-
Animals: Use male C57BL/6J mice.
-
Habituation: Habituate the mice to the locomotor activity chambers for 30 minutes.
-
Drug Administration:
-
Administer this compound (10-30 mg/kg, i.p.) or vehicle.
-
15 minutes after this compound administration, administer methamphetamine (1-2 mg/kg, i.p.).
-
-
Locomotor Activity Monitoring: Record locomotor activity for at least 90 minutes using an automated activity monitoring system.[1]
-
Data Analysis: Analyze the total distance traveled or other locomotor parameters.
Conditioned Place Preference (CPP) for Methamphetamine in Mice
Protocol:
-
Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.
-
Pre-conditioning (Day 1): Allow mice to freely explore all three chambers for 15-30 minutes to determine initial preference.
-
Conditioning (Days 2-9):
-
On alternate days, confine the mice to one chamber after an injection of methamphetamine (1 mg/kg, i.p.).
-
On the other days, confine the mice to the other chamber after an injection of saline.
-
-
Test Day (Day 10):
-
Data Analysis: Measure the time spent in the methamphetamine-paired chamber and compare it between the this compound-treated and vehicle-treated groups.[1]
Methamphetamine Self-Administration in Rats
Protocol:
-
Animals and Surgery: Use male Sprague-Dawley rats equipped with intravenous catheters.
-
Training: Train the rats to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) by nose-poking or lever-pressing in operant conditioning chambers.[2]
-
Testing:
-
Once stable self-administration is achieved, administer this compound (30 mg/kg, i.p.) or vehicle 15 minutes before the self-administration session.[1]
-
-
Data Analysis: Measure the number of infusions earned and compare between the this compound-treated and vehicle-treated groups.[1]
Quantitative Data Summary
| Parameter | Value | Assay | Organism/Cell Line | Reference |
| EC₅₀ (β-arrestin recruitment) | 1.9 - 2.0 µM | PathHunter β-arrestin assay | U2OS | [3] |
| Gq Activation (Calcium Flux) | No significant response | Calcium mobilization assay | HEK293 | [1] |
| In Vivo Efficacy (Hyperlocomotion) | 10-30 mg/kg (i.p.) | Methamphetamine-induced hyperlocomotion | Mouse | [1] |
| In Vivo Efficacy (CPP) | 20 mg/kg (i.p.) | Methamphetamine conditioned place preference | Mouse | [1] |
| In Vivo Efficacy (Self-administration) | 30 mg/kg (i.p.) | Methamphetamine self-administration | Rat | [1] |
Signaling Pathway
Figure 3: Biased signaling pathway of this compound at the NTR1 receptor.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]
- 3. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML314 In Vivo Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo use of ML314. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, brain-penetrant, small-molecule agonist of the Neurotensin Receptor 1 (NTR1). It functions as a biased agonist, preferentially activating the β-arrestin signaling pathway over the traditional G-protein coupled pathway, and does not stimulate calcium mobilization.[1][2][3][4] this compound also acts as an allosteric enhancer of endogenous neurotensin.[1][5]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily studied for its potential in treating methamphetamine abuse.[1][5] It has been shown to attenuate hyperlocomotion and reduce conditioned place preference associated with methamphetamine in animal models.[1][6] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the role of NTR1 and β-arrestin signaling in the central nervous system.[2][7]
Q3: What is the recommended route of administration for in vivo studies?
A3: The most commonly reported route of administration for this compound in mice is intraperitoneal (i.p.) injection.[1][6]
Q4: What are the reported effective dosages of this compound in mice?
A4: Effective doses in mice have been reported in the range of 10-30 mg/kg for reducing methamphetamine-induced hyperlocomotion and conditioned place preference.[1][6] A dose of 20 mg/kg was shown to reduce locomotion in dopamine transporter knock-out mice.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | - Improper solvent ratio or mixing order.- Low temperature of the solution.- Exceeding the solubility limit. | - Prepare the formulation by adding each solvent one by one as specified in the protocol.- Gentle heating and/or sonication can be used to aid dissolution.[1]- Ensure the final concentration does not exceed the recommended solubility for the chosen vehicle (see Table 1). |
| Inconsistent or unexpected experimental results | - Instability of the formulation.- Degradation of this compound.- Complexities of biased agonism. | - Prepare fresh formulations for each experiment.- Store the stock solution and final formulation appropriately, protected from light and at the recommended temperature.- The effects of biased agonists can be context-dependent. Ensure that the in vivo model and endpoints are appropriate for β-arrestin pathway activation.[1][2] |
| Signs of acute toxicity in animals (e.g., lethargy, piloerection, reduced activity) | - Vehicle toxicity (especially with high concentrations of DMSO).- Compound toxicity at the administered dose. | - Keep the proportion of DMSO in the working solution as low as possible, ideally below 2% if the animal model is sensitive.[1]- Conduct a dose-response study to determine the maximum tolerated dose in your specific animal model and strain.- Closely monitor animals for adverse effects post-injection, especially within the first few hours. |
| Difficulty confirming in vivo target engagement | - Insufficient brain penetration.- Rapid metabolism of the compound. | - this compound has been reported to be brain-penetrant.[2][7] However, pharmacokinetic studies may be necessary for your specific model.- Consider co-administering with a metabolic inhibitor if rapid clearance is suspected, though this may introduce confounding variables. |
Quantitative Data Summary
Table 1: In Vivo Formulation and Solubility of this compound
| Formulation Protocol | Vehicle Composition | Solubility | Solution Appearance | Recommended Use |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.95 mM) | Suspended solution (requires sonication) | Oral and intraperitoneal injection[1] |
| Protocol 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.95 mM) | Clear solution | General in vivo administration |
Table 2: In Vivo Efficacy of this compound in Mice
| Animal Model | Dose Range (i.p.) | Effect | Reference |
| Dopamine Transporter knock-out mice | 20 mg/kg | Reduced locomotion | [1][6] |
| C57BL/6J mice (methamphetamine-exposed) | 10-30 mg/kg | Reduced hyperlocomotion and conditioned place preference | [1][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Suspended Solution)
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume as DMSO to dissolve the this compound.
-
Sequentially add 40% PEG300, 5% Tween-80, and 45% saline to the DMSO/ML314 mixture.
-
Use an ultrasonic bath to ensure the compound is fully suspended, resulting in a 2.5 mg/mL solution.[1]
-
This suspended solution is suitable for both oral and intraperitoneal administration.[1]
Protocol 2: Preparation of this compound Formulation (Clear Solution)
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume as DMSO to dissolve the this compound.
-
Add 90% corn oil to the DMSO/ML314 mixture.
-
Vortex or mix thoroughly to obtain a clear solution with a solubility of at least 2.5 mg/mL.[1]
In Vivo Administration Protocol (Intraperitoneal Injection in Mice)
-
Prepare the this compound formulation according to Protocol 1 or 2.
-
Ensure the final injection volume is appropriate for the size of the mouse, adhering to institutional guidelines (typically not exceeding 10 mL/kg).
-
Gently restrain the mouse and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert a 25-27 gauge needle at a shallow angle and inject the this compound solution.
-
Monitor the animal for any adverse reactions post-injection.
Visualizations
References
- 1. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 2. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mathematical Models to Explore Potential Effects of Supersaturation and Precipitation on Oral Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML314 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of ML314 for their cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture, presented in a question-and-answer format.
Issue 1: No observable effect or lower than expected efficacy of this compound.
-
Question: I am not seeing the expected biological response after treating my cells with this compound. What could be the reason?
Answer: Several factors could contribute to a lack of efficacy. First, ensure that your cell line expresses the neurotensin receptor 1 (NTR1). This compound is a selective agonist for NTR1 and will not be effective in cells lacking this receptor.[1][2][3][4][5] Verify receptor expression using techniques like qPCR, western blot, or flow cytometry.
Second, the concentration of this compound may be too low. The reported EC50 for this compound is approximately 1.9-2.0 μM.[1][2][3] For initial experiments, a concentration range of 1-10 μM is recommended.[1][5] However, the optimal concentration can be cell-line dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type.
Issue 2: Signs of cellular toxicity or cell death after this compound treatment.
-
Question: I am observing cytotoxicity in my cell cultures after treatment with this compound. How can I mitigate this?
Answer: Cytotoxicity can occur, particularly at higher concentrations. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
-
Perform a Cytotoxicity Assay: We recommend conducting a cytotoxicity assay, such as MTT, LDH, or neutral red uptake, to determine the concentration at which this compound becomes toxic to your cells.
-
Lower the Concentration: If you observe cytotoxicity, reduce the concentration of this compound used in your experiments.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the toxicity. Include a vehicle-only control in your experiments at the same final concentration as in the this compound-treated wells.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results with this compound even when I use the same concentration. What could be the cause?
Answer: Inconsistent results can stem from several sources.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and receptor expression can change over time in culture.
-
Serum Variability: If you are using serum-supplemented media, be aware that batch-to-batch variability in serum can affect experimental outcomes. Consider using a single, pre-tested batch of serum for a series of experiments or transitioning to a serum-free medium if your cell line permits.
-
Compound Stability: As mentioned previously, ensure the stability of your this compound stock solution and working solutions. Aliquot your stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective biased agonist of the neurotensin receptor 1 (NTR1).[1][2][3][4][5] It specifically activates the β-arrestin signaling pathway without stimulating the Gq-coupled pathway that leads to calcium mobilization.[2][3]
Q2: What is a good starting concentration for this compound in cell culture? A2: Based on its EC50 of ~2 µM, a starting concentration range of 1-10 µM is recommended for most cell lines.[1][5] However, the optimal concentration should be determined empirically for each cell line and experimental setup.
Q3: How should I prepare and store this compound? A3: this compound is typically dissolved in DMSO to create a concentrated stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) and consistent across all conditions, including your vehicle control.
Q4: Can serum in the culture medium interfere with this compound activity? A4: Serum proteins can sometimes bind to small molecules, reducing their effective concentration in the medium. While specific data on this compound binding to serum proteins is not available, this is a potential factor to consider. If you suspect serum interference, you can try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.
Q5: How can I confirm that this compound is activating the β-arrestin pathway in my cells? A5: You can use a β-arrestin recruitment assay to confirm the activity of this compound. Several commercial kits are available for this purpose, or you can develop an in-house assay using techniques like bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET).
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay
This protocol provides a method to assess the cytotoxicity of this compound and determine a suitable concentration range for your experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for this compound dilution.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: β-Arrestin Recruitment Assay
This is a generalized protocol for a commercially available β-arrestin recruitment assay to confirm the functional activity of this compound. Refer to the specific manufacturer's instructions for your chosen assay kit.
Materials:
-
Cells expressing NTR1 and the β-arrestin reporter system
-
Assay-specific cell culture medium
-
This compound
-
Assay-specific detection reagents
-
White opaque 96-well or 384-well assay plates
Procedure:
-
Seed the reporter cells in the assay plate at the density recommended by the manufacturer and incubate overnight.
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the this compound dilutions to the cells.
-
Incubate the plate for the time specified in the assay protocol (typically 60-90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's instructions.
-
Incubate for the recommended time at room temperature to allow the signal to develop.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Plot the signal intensity against the this compound concentration to generate a dose-response curve and calculate the EC50.
Data Presentation
| Parameter | Value | Reference |
| Target | Neurotensin Receptor 1 (NTR1) | [1][2][3][4][5] |
| Mechanism of Action | Biased Agonist (β-arrestin pathway) | [2][3] |
| EC50 | ~1.9 - 2.0 µM | [1][2][3] |
| Recommended Starting Concentration | 1 - 10 µM | [1][5] |
| Solvent | DMSO | - |
| Storage | -20°C or -80°C (stock solution) | - |
| Assay | Purpose | Key Considerations |
| MTT/XTT/WST-1 | Assess cell viability and cytotoxicity | Ensure linearity of the assay with your cell number. |
| LDH Release Assay | Measure membrane integrity/cytotoxicity | A measure of late-stage cell death. |
| Neutral Red Uptake | Assess lysosomal integrity/cytotoxicity | Can be more sensitive than MTT for some cell types. |
| β-Arrestin Recruitment Assay | Confirm functional on-target activity | Choose an assay format compatible with your lab equipment. |
Visualizations
Caption: this compound biased signaling pathway at the NTR1 receptor.
Caption: General workflow for optimizing this compound concentration.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. google.com [google.com]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. resources.revvity.com [resources.revvity.com]
potential ML314 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ML314, a selective β-arrestin biased agonist of the Neurotensin Receptor 1 (NTR1). This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols to facilitate smooth and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and brain-penetrant small molecule that functions as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway without stimulating Gq-mediated calcium mobilization.[1] This biased agonism makes it a valuable tool for studying the specific roles of β-arrestin signaling in NTR1-mediated physiological and pathological processes. This compound has an EC50 of approximately 1.9-2.0 μM for NTR1.[1][2]
Q2: What is the known selectivity profile of this compound?
This compound has been shown to be selective for NTR1 over the related Neurotensin Receptor 2 (NTR2) and GPR35.[1] Quantitative data on its selectivity is provided in the "Data Presentation" section below.
Q3: Are there any known off-target effects of this compound?
While a comprehensive off-target screening panel for this compound against a broad range of receptors, kinases, and ion channels is not publicly available, its selectivity against NTR2 and GPR35 has been established.[1] this compound belongs to the quinazoline class of compounds.[3] Some molecules with a quinazoline scaffold have been reported to interact with other targets, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2, PDGFR-β), tubulin, and breast cancer resistance protein (BCRP).[4][5] Therefore, when interpreting experimental results, particularly at higher concentrations, the potential for off-target effects related to its chemical scaffold should be considered. It is recommended to perform counter-screening assays against relevant targets based on the experimental context.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is typically soluble in DMSO. For storage, it is advisable to follow the supplier's recommendations, which generally involve storing the solid compound at room temperature and dissolved solutions at -20°C or -80°C to prevent degradation.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| NTR1 | β-arrestin recruitment | 1.9 - 2.0 µM | [1][2] |
| NTR2 | β-arrestin recruitment | > 80 µM | [1] |
| GPR35 | Not specified | > 40 µM | [1] |
| NTR1 | Calcium Mobilization | Inactive (>80 µM) |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This protocol outlines a general procedure to measure this compound-induced β-arrestin recruitment to NTR1 using a commercially available assay system (e.g., PathHunter® β-Arrestin assay).
-
Cell Culture: Culture U2OS cells stably expressing NTR1 and a β-arrestin-enzyme fragment fusion protein in the recommended growth medium.
-
Cell Plating: Plate the cells in a 96-well or 384-well white, clear-bottom plate at a density optimized for the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., neurotensin) and a vehicle control (e.g., DMSO).
-
Compound Addition: Add the diluted compounds to the cells and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's instructions and incubate for the specified duration at room temperature.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value for this compound.
Protocol 2: Calcium Mobilization Assay
This protocol describes a method to confirm the lack of Gq-pathway activation by this compound.
-
Cell Culture: Culture HEK293 cells stably expressing NTR1 in the appropriate growth medium.
-
Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound, a positive control (e.g., neurotensin or carbachol for endogenous muscarinic receptors), and a vehicle control.
-
Compound Addition and Signal Detection: Use a fluorescence plate reader equipped with an automated injection system to add the compounds and immediately measure the fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence kinetics to determine the peak response for each concentration. A lack of a significant increase in fluorescence upon this compound addition, in contrast to the positive control, confirms its biased agonism.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in β-arrestin recruitment assay results. | Inconsistent cell plating, uneven compound distribution, or issues with reagent dispensing. | Ensure uniform cell seeding density. Mix compound plates thoroughly before addition. Calibrate and maintain liquid handling equipment. |
| Unexpected cellular toxicity observed. | High concentration of this compound or DMSO. Potential off-target effects. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound and the vehicle. Use concentrations well below the toxic threshold. Consider potential off-target effects of the quinazoline scaffold and test for them if relevant to your system.[4][5] |
| This compound shows activity in a calcium mobilization assay. | Cell line may have high endogenous expression of other Gq-coupled receptors. Contamination of the compound. | Use a cell line with low endogenous receptor expression. Test the effect of an NTR1 antagonist (e.g., SR142948A) to confirm the response is NTR1-mediated. Verify the purity of the this compound stock. |
| Difficulty replicating published EC50 values. | Differences in cell line, passage number, receptor expression level, or assay conditions (e.g., incubation time, temperature). | Standardize cell culture and assay protocols. Use a consistent cell passage number. Normalize results to a standard positive control (e.g., neurotensin) to account for inter-experimental variability. |
Visualizations
Caption: Mechanism of this compound biased agonism at the NTR1 receptor.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
ML314 Technical Support Center: Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ML314 in solution over time. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2][3][4] The solubility in DMSO is reported to be at least 20 mg/mL, with some suppliers indicating solubility up to 50 mg/mL or over 100 mM.[1][2][3] For in vivo experiments, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline or corn oil have been described.[2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations from various suppliers are summarized in the table below.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Long-term storage. |
| 4°C | Up to 2 years | Shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Recommended for long-term solution storage. |
| -20°C | Up to 1 year | Suitable for shorter-term solution storage. |
It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Q3: What is the expected stability of this compound in aqueous solutions?
Q4: Are there any known degradation products of this compound?
A4: There is currently no specific information in the public domain detailing the degradation products of this compound. General degradation pathways for molecules with similar structures can involve hydrolysis of amide-like bonds within the quinazoline ring or oxidation. If you suspect degradation, analytical techniques such as HPLC-MS can be used to identify potential degradation products.
Q5: Can I expect this compound to be stable under my specific experimental conditions (e.g., in cell culture media at 37°C)?
A5: Stability in complex media at physiological temperatures can be limited. It is highly recommended to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided in this guide. For cell-based assays, it is advisable to add the compound to the media immediately before starting the experiment.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound in solution.
Problem 1: this compound has precipitated out of my stock solution.
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated. | Gently warm the solution and use sonication to aid dissolution.[2] |
| Improper storage. | Ensure the stock solution is stored at the recommended temperature (-80°C or -20°C) and protected from moisture. |
| Hygroscopic DMSO. | Use freshly opened, high-purity, anhydrous DMSO, as absorbed water can reduce solubility.[2] |
| Freeze-thaw cycles. | Prepare and use smaller aliquots to avoid repeated freezing and thawing of the main stock. |
Problem 2: I am observing inconsistent or lower-than-expected activity in my experiments.
This could be a sign of this compound degradation. The following workflow can help you troubleshoot this issue.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent and storage condition.
Objective: To quantify the percentage of intact this compound remaining in a solution over time.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, PBS)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Storage vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM in DMSO).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak corresponding to this compound should be identified, and its area recorded. This will serve as the 100% reference.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from storage.
-
Allow the sample to equilibrate to room temperature.
-
Dilute and analyze by HPLC using the same method as the initial analysis.
-
Record the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Signaling Pathway and Experimental Workflow Visualization
Below is a conceptual diagram illustrating the role of this compound as a biased agonist of the Neurotensin Receptor 1 (NTR1) and a general experimental workflow to study its effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated Stability-Indicating HPLC-PDA Method for Tolnaftate: Identification, Characterization and In Silico Toxicity Predictions of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting ML314 experimental variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ML314.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, brain-penetrant, non-peptidic small molecule that functions as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2][3] Its primary mechanism involves the selective activation of the β-arrestin signaling pathway without stimulating the traditional Gq-protein coupled pathway, which typically leads to calcium mobilization.[2][3] This biased agonism offers the potential for therapeutic advantages by selectively activating pathways that may lead to desired effects while avoiding those that cause adverse side effects.[2]
Q2: What are the key in vitro and in vivo applications of this compound?
-
In Vitro : this compound is used to study β-arrestin recruitment to NTR1. For instance, at a concentration of 10 μM, it has been shown to induce the aggregation of β-arrestin in U2OS cells containing NTR1β-arrestin2/GFP.[3] It also antagonizes G protein signaling in HEK293 cells that express NTR1.[3]
-
In Vivo : this compound has been investigated for its potential in treating methamphetamine abuse.[1][2] Studies have shown that it can reduce methamphetamine-induced hyperlocomotion and conditioned place preference in mice.[1][2] It has also been found to block methamphetamine self-administration in rats.[2]
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 100 mM.[4] For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least four years. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to store solutions in aliquots.[4]
Q4: How should this compound be formulated for in vivo studies?
A common formulation for intraperitoneal (i.p.) injection involves a multi-solvent system. For example, a stock solution in DMSO can be diluted with PEG300, Tween-80, and saline.[3] It is crucial to ensure the final solution is well-mixed, and in some cases, sonication may be necessary to aid dissolution.[3]
Troubleshooting Experimental Variability
Experimental variability can arise from multiple sources when working with a specialized compound like this compound. Below are common issues and troubleshooting recommendations.
Issue 1: Inconsistent EC50 values in β-arrestin recruitment assays.
-
Potential Cause:
-
Cell Line Variability: The expression level of NTR1 and β-arrestin can vary between cell passages, affecting the response to this compound. Different cell lines (e.g., CHO-K1, HEK293, U2OS) used in various studies can also contribute to different results.
-
Assay-Specific Factors: The specific β-arrestin recruitment assay used (e.g., PathHunter, Tango) can have different signal amplification properties, leading to variations in measured potency.[5]
-
Compound Stability: this compound may degrade in aqueous solutions over time, especially at room temperature.
-
-
Troubleshooting Steps:
-
Cell Line Maintenance: Use cells with a consistent and low passage number. Regularly verify the expression of NTR1 and β-arrestin.
-
Assay Controls: Include a reference agonist in all experiments to normalize the data and account for assay-to-assay variability.[5]
-
Fresh Compound Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Issue 2: Lack of effect in in vivo behavioral studies.
-
Potential Cause:
-
Poor Formulation: this compound has low aqueous solubility. If not properly formulated, it may precipitate out of solution, leading to a lower effective dose being administered.
-
Incorrect Dosing: The effective dose of this compound can be model-specific. Doses ranging from 10-30 mg/kg have been used in mice for attenuating methamphetamine-induced behaviors.[3]
-
Animal Strain and Metabolism: Different mouse or rat strains may metabolize this compound at different rates, affecting its bioavailability and efficacy.
-
-
Troubleshooting Steps:
-
Formulation Check: Visually inspect the formulation for any precipitation before injection. Consider using sonication to ensure a homogenous suspension.
-
Dose-Response Study: If feasible, perform a dose-response study to determine the optimal effective dose for your specific animal model and behavioral paradigm.
-
Consistent Animal Models: Use a consistent animal strain, age, and sex for all experiments to minimize biological variability.
-
Issue 3: Unexpected results or high background in cell-based assays.
-
Potential Cause:
-
Off-Target Effects: While this compound is selective for NTR1 over NTR2, high concentrations may lead to off-target effects on other receptors or cellular processes. Quinazoline derivatives, in general, can sometimes interfere with assay readouts.[6][7]
-
Endogenous Receptor Expression: The cell line used may endogenously express other receptors that could be affected by this compound or that could modulate the NTR1 signaling pathway.
-
System Bias: The observed signaling bias can be influenced by the specific cellular context, such as the expression levels of G proteins, GRKs, and β-arrestins.[5][8]
-
-
Troubleshooting Steps:
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Cell Line Characterization: Characterize your cell line for the expression of other relevant receptors. Consider using a cell line with low endogenous receptor expression or using receptor-specific antagonists to block potential off-target effects.
-
Multiple Assay Validation: Validate key findings in more than one cell line or using a different assay platform to ensure the results are not an artifact of a specific experimental system.[5]
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (NTR1) | 1.9 µM | U2OS | β-arrestin recruitment | [3] |
| EC50 (NTR1) | 2.0 µM | - | β-arrestin recruitment | [3] |
| Selectivity | Good selectivity against NTR2 and GPR35 | - | - | [3] |
| Calcium Mobilization | No significant response | - | Calcium flux assay | [3] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Dopamine Transporter KO Mice | 20 mg/kg | i.p. | Reduced locomotion | [3] |
| C57BL/6J Mice | 10-30 mg/kg | i.p. | Reduced methamphetamine-induced hyperlocomotion and conditioned place preference | [1][3] |
| Rats | 30 mg/kg | i.p. | Blocked methamphetamine self-administration | [2] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (General)
-
Cell Culture: Culture cells stably expressing NTR1 and a β-arrestin reporter system (e.g., PathHunter CHO-K1 NTSR1 β-Arrestin Cell Line) in the recommended medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a positive control (e.g., neurotensin) and a vehicle control (e.g., DMSO).
-
Compound Addition: Add the diluted compounds to the cell plate and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagent according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Methamphetamine-Induced Hyperlocomotion in Mice
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and locomotor activity chambers for at least 60 minutes.
-
This compound Administration: Administer this compound (10, 20, or 30 mg/kg, i.p.) or vehicle.
-
Methamphetamine Administration: After 15 minutes, administer methamphetamine (2 mg/kg, i.p.).
-
Locomotor Activity Recording: Immediately place the mice back into the locomotor activity chambers and record their horizontal and vertical movements for a specified duration (e.g., 90 minutes).
-
Data Analysis: Analyze the total distance traveled or the time spent in ambulatory movement. Compare the this compound-treated groups to the vehicle-treated group.[1]
Visualizations
Caption: this compound biased agonism at the NTR1 receptor.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML314 Dissolution
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving ML314 powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder for in vitro studies?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1][2]
Q2: How do I prepare this compound for in vivo experiments?
This compound can be prepared in various formulations for in vivo use, such as for intraperitoneal injections. Here are two established protocols:
-
Suspended Solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used. This will result in a suspended solution.[3]
-
Clear Solution: A mixture of 10% DMSO and 90% Corn Oil will yield a clear solution.[3]
Q3: What should I do if the this compound powder does not dissolve completely or if precipitation occurs?
If you observe precipitation or phase separation, gentle heating and/or sonication can aid in the dissolution of this compound.[3] It is crucial to ensure the solution is homogenous before use.
Q4: How should I store the this compound stock solution?
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation. The solution can be stored at -20°C for up to one year or at -80°C for up to two years.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | The concentration may be too high for the selected solvent. | Refer to the solubility data table below to ensure you are working within the solubility limits. |
| The incorrect solvent is being used. | For in vitro studies, DMSO is the primary recommendation. For in vivo studies, consider the established protocols with co-solvents. | |
| The solution is cloudy or contains precipitates. | The compound has not fully dissolved or has precipitated out of the solution. | Gently warm the solution and/or use sonication to aid dissolution.[3] Ensure the solution is clear before use. |
| The solubility limit has been exceeded. | Try preparing a more dilute solution. | |
| The solution appears to have two separate layers (phase separation). | The solvent system is not miscible. | This may occur with certain in vivo formulations. Gentle heating and vortexing or sonication can help create a homogenous suspension.[3] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its maleate salt in various solvents.
| Compound | Solvent | Solubility | Appearance |
| This compound | DMSO | >100 mM | - |
| This compound maleate | DMSO | 20 mg/mL | Clear |
| This compound maleate | H₂O | 20 mg/mL | Clear |
| This compound (in vivo prep 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.95 mM) | Suspended solution |
| This compound (in vivo prep 2) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.95 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution until the powder is completely dissolved. If needed, gentle warming or sonication can be applied.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Suspended Solution)
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound stock solution to the vehicle to achieve a final DMSO concentration of 10%.
-
Vortex the mixture thoroughly. If a suspended solution is formed, use ultrasonic treatment to ensure a uniform suspension before administration.[3]
Visualized Experimental Workflow
Caption: Workflow for dissolving and storing this compound powder.
References
ML314 Technical Support Center: Intraperitoneal Injection Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML314 for intraperitoneal (IP) injection. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the preparation and administration of this compound for IP injection.
Vehicle Preparation and Compound Solubility
A common challenge with hydrophobic compounds like this compound is achieving and maintaining solubility in a vehicle suitable for in vivo use. The recommended primary vehicle for this compound is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
Quantitative Data on Recommended Vehicle Components:
| Component | Percentage by Volume | Purpose | Key Considerations |
| DMSO | 10% | Primary solvent for this compound | Can have neurotoxic effects at high concentrations. Keep final concentration in the vehicle low.[1][2] |
| PEG300 | 40% | Co-solvent to improve solubility | Generally considered safe, but high concentrations can cause side effects.[1][2] |
| Tween-80 | 5% | Surfactant to create a stable emulsion | Can cause irritation at higher concentrations.[3] |
| Saline (0.9% NaCl) | 45% | Diluent to achieve desired final concentration and isotonicity | Use sterile, physiological saline. |
Troubleshooting Solubility Issues:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon mixing | Incomplete dissolution of this compound in DMSO stock. | Ensure this compound is fully dissolved in DMSO before adding other vehicle components. Gentle heating and/or sonication can aid dissolution.[4] |
| Rapid addition of saline. | Add the saline dropwise while vortexing to prevent the compound from crashing out of solution. | |
| Cloudy or suspended solution | The final concentration of this compound exceeds its solubility in the vehicle. | The recommended vehicle should yield a clear solution at concentrations up to at least 2.5 mg/mL. If a higher concentration is required, consider the alternative vehicle or perform a solubility test with a small amount of compound first.[4] |
| Phase separation | Improper mixing of components. | Ensure thorough mixing after the addition of each component, especially after adding Tween-80 to form a stable emulsion.[4] |
Intraperitoneal Injection Procedure and Animal Welfare
Proper IP injection technique is critical to ensure accurate dosing and minimize stress and potential harm to the animal.
Recommended IP Injection Parameters for Mice:
| Parameter | Recommendation |
| Needle Gauge | 25-27g[5] |
| Injection Volume | < 10 ml/kg (e.g., for a 25g mouse, the maximum volume is 0.25 ml)[5] |
| Injection Site | Lower right quadrant of the abdomen to avoid the bladder and cecum.[5] |
| Injection Angle | 30-40° angle to the horizontal plane.[5] |
Troubleshooting Injection-Related Issues:
| Issue | Potential Cause | Recommended Action & Prevention |
| Bleeding at the injection site | Puncture of a superficial blood vessel. | Apply gentle pressure with sterile gauze until bleeding stops. To prevent this, use a sharp, new needle for each animal and ensure proper restraint.[5][6] |
| Animal shows signs of pain (licking abdomen, writhing, vocalization) | The vehicle is irritating, or the injection was performed incorrectly. | The recommended vehicle is generally well-tolerated.[7] However, if pain is observed, consider further diluting the vehicle with saline if possible without causing precipitation. Ensure the injection is into the peritoneal cavity and not into muscle or organs.[6] |
| Lack of expected biological effect | Misinjection (e.g., into the gut or subcutaneous space). | Ensure proper needle placement within the peritoneal cavity. Aspirate slightly before injecting to check for the presence of urine or intestinal contents.[5][8] Consider using a vehicle control group to ensure the observed effects are due to this compound. |
| Adverse reactions (lethargy, hunched posture, ruffled fur) | Toxicity from the compound or vehicle. | Monitor animals closely after injection.[9][10] If adverse reactions are observed, consider reducing the dose or using an alternative vehicle. A vehicle-only control group is essential to distinguish between compound and vehicle effects.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intraperitoneal injection of this compound?
A1: The recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation has been shown to be effective for dissolving this compound for in vivo studies.[4]
Q2: How do I prepare the recommended vehicle for this compound?
A2: To prepare a 1 mL working solution, first create a stock solution of this compound in DMSO (e.g., 25 mg/mL). Then, add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix well. Next, add 50 µL of Tween-80 and mix thoroughly. Finally, add 450 µL of saline to bring the total volume to 1 mL.[4]
Q3: What should I do if this compound precipitates out of the solution?
A3: If precipitation occurs during preparation, you can try gentle heating and/or sonication to aid dissolution.[4] It is also crucial to add the saline slowly while mixing. If the compound continues to precipitate, the desired concentration may be too high for this vehicle.
Q4: Is there an alternative vehicle I can use for this compound?
A4: Yes, an alternative vehicle is a mixture of 10% DMSO and 90% corn oil. This can yield a clear solution at a concentration of at least 2.5 mg/mL.[4] To prepare this, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 900 µL of corn oil and mix thoroughly.[4]
Q5: What are the typical dosages of this compound used for intraperitoneal injection in mice?
A5: In vivo studies in mice have used this compound at doses ranging from 10 to 30 mg/kg.[11]
Q6: What are the potential side effects of the vehicle itself?
A6: While the recommended vehicle is generally well-tolerated, the individual components can have side effects. High concentrations of DMSO can cause neurotoxicity.[1][2] It is essential to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of this compound.[1][2]
Q7: How can I be sure that the this compound is reaching its target in vivo?
A7: Validating in vivo target engagement is a critical step. While specific protocols for this compound are not widely published, general approaches include ex vivo analysis of downstream signaling pathways in relevant tissues (e.g., brain) after this compound administration. This could involve measuring changes in proteins involved in the β-arrestin pathway, which this compound is known to activate.[4][5] Activity-based protein profiling (ABPP) is another technique that can be used to directly quantify enzyme activity and target engagement in vivo.[12]
Q8: What is the mechanism of action of this compound?
A8: this compound is a non-peptidic, β-arrestin biased agonist of the neurotensin 1 receptor (NTR1).[4][5] Unlike the endogenous ligand neurotensin, which activates both G-protein signaling and β-arrestin recruitment, this compound preferentially activates the β-arrestin pathway.[4][5]
Visual Guides
Experimental Workflow for this compound Vehicle Preparation and IP Injection
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing ML314 Precipitation in Media
Welcome to the technical support center for ML314. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective biased agonist for the Neurotensin 1 (NTR1) receptor.[1][2][3] It acts as a non-peptidic, brain-penetrant molecule that preferentially activates the β-arrestin pathway over the G-protein coupled pathway.[1][3] A summary of its physicochemical properties can be found in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H28N4O3 (Free Base) | [1] |
| Molecular Weight | 420.5 g/mol (Free Base) | [1] |
| 536.58 g/mol (Maleate Salt) | ||
| Appearance | White to beige powder | |
| Solubility | DMSO: 20 mg/mL | |
| DMSO: >100 mM | [2] | |
| EC50 for NTR1 | 1.9 - 2.0 µM | [1][2][3] |
Q2: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of small molecules like this compound upon addition to aqueous solutions like cell culture media is a common issue.[4] This can be attributed to several factors:
-
Poor Solubility in Aqueous Solutions: While this compound is soluble in organic solvents like DMSO, its solubility in aqueous media is significantly lower.[2] The sudden change in solvent polarity when a concentrated DMSO stock is diluted into media can cause the compound to crash out of solution.[4][5]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[6] Components like calcium salts can react with other media constituents or the compound itself to form insoluble precipitates.[7][8]
-
Temperature and pH: Fluctuations in temperature, such as freeze-thaw cycles of stock solutions, can affect compound stability and solubility.[7] The pH of the media can also influence the charge state and solubility of a compound.
-
High DMSO Concentration: While DMSO is used to dissolve this compound, high final concentrations of DMSO in the media can be toxic to cells and can also contribute to precipitation issues.[9][10][11]
Q3: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution in DMSO, for example, 10 mM or higher, depending on the required final concentration for your experiment.[12] Storing the stock solution in small aliquots at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[9]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many cell lines tolerating up to 1%.[10][11] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your experiments.
Experimental Workflow for Preparing this compound Working Solutions
The following diagram illustrates the recommended workflow for preparing a working solution of this compound to minimize precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. reddit.com [reddit.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML314 Purity and Degradation Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and degradation of ML314.
FAQs: this compound Purity, Stability, and Handling
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is typically offered at a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Some suppliers may provide batch-specific purity data, which can be as high as 99.5%. It is crucial to obtain the certificate of analysis (CoA) for each batch to confirm the purity and identify any detected impurities.
Q2: How should I store this compound to minimize degradation?
A2: For optimal stability, this compound powder should be stored at room temperature. Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage and -80°C for long-term storage. Quinazoline derivatives, the chemical class of this compound, are generally stable in solution when stored in the dark and at low temperatures. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, quinazoline derivatives can be susceptible to hydrolysis and oxidation. Boiling in acidic or alkaline solutions can lead to the breakdown of the quinazoline ring. Oxidation may occur at various positions on the molecule, particularly when exposed to light, air, or oxidizing agents.
Q4: I am observing unexpected results in my cell-based assays. Could this be due to this compound degradation?
A4: Yes, degradation of this compound can lead to a loss of potency or the formation of byproducts with off-target effects, resulting in inconsistent or unexpected experimental outcomes. It is advisable to regularly check the purity of your this compound stock solution, especially if you observe a decrease in the expected biological activity over time.
Q5: My in vivo results with this compound are not reproducible. What could be the cause?
A5: In addition to the purity and stability of the compound, several factors can contribute to irreproducible in vivo results. These include issues with formulation and solubility, aggregation of the compound in the dosing solution, and challenges related to its brain penetrance. It is essential to ensure a consistent and appropriate formulation for each experiment.
Troubleshooting Guides
Troubleshooting Inconsistent In Vitro Results
| Observed Issue | Potential Cause | Recommended Solution |
| Decreased or no biological activity | This compound degradation in stock solution or working solution. | Prepare fresh stock and working solutions. Perform a purity check of the stock solution using HPLC-UV. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. |
| This compound aggregation in assay buffer. | Include a non-ionic surfactant like Tween-20 (0.01-0.1%) in the assay buffer to prevent aggregation. Test different buffer conditions to optimize solubility. | |
| Incorrect concentration of this compound. | Verify the concentration of your stock solution using a spectrophotometer or by quantitative NMR (qNMR). Ensure accurate dilution calculations. | |
| High background or off-target effects | Presence of impurities in the this compound sample. | Obtain a new batch of this compound with a higher purity specification. Analyze the current batch for impurities using LC-MS. |
| This compound is a biased agonist; the assay may be detecting signaling through an unintended pathway. | Characterize the signaling profile of this compound in your specific cell system. Use pathway-specific inhibitors to confirm the source of the observed signal.[1][2][3][4][5] | |
| Cell toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your assay is below the tolerance level of your cells (typically <0.5% for DMSO). |
Troubleshooting Inconsistent In Vivo Results
| Observed Issue | Potential Cause | Recommended Solution |
| Low or variable efficacy | Poor solubility and precipitation of this compound in the dosing vehicle. | Optimize the formulation. For intraperitoneal (i.p.) injection, a suspension can be prepared using DMSO, PEG300, Tween-80, and saline. For oral administration, a solution in corn oil may be suitable. Always inspect the dosing solution for precipitates before administration. |
| Degradation of this compound in the formulation. | Prepare fresh dosing formulations daily. Protect the formulation from light and store at 4°C if not used immediately. | |
| Insufficient brain penetration. | While this compound is reported to be brain-penetrant, individual animal physiology can vary. Consider co-administration with a P-glycoprotein (P-gp) inhibitor to assess if efflux is a limiting factor, though this may introduce confounding variables.[6][7][8] | |
| Adverse effects or toxicity | High dose of this compound. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. |
| Off-target effects of this compound or its metabolites. | If possible, measure the concentration of this compound and any major metabolites in the brain and plasma to correlate with the observed effects. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
Objective: To determine the purity of an this compound sample by detecting the main compound and any impurities with UV absorbance.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 320 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as: (Area of this compound peak / Total area of all peaks) * 100%.
-
Protocol 2: Identification of this compound and Impurities by LC-MS
Objective: To confirm the identity of this compound and identify the mass-to-charge ratio (m/z) of any potential impurities or degradation products.
Materials:
-
This compound sample
-
LC-MS grade solvents (as in Protocol 1)
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
Procedure:
-
Sample and LC Preparation: Follow steps 1-3 from Protocol 1, adjusting the flow rate and injection volume as appropriate for the LC-MS system.
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound ([M+H]⁺ = 421.2).
-
Analyze the mass spectra of any other detected peaks to determine their m/z values and tentatively identify them as impurities or degradation products.
-
Protocol 3: Purity and Structural Confirmation by ¹H-NMR
Objective: To confirm the chemical structure of this compound and assess its purity.
Materials:
-
This compound sample (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integrations of the observed peaks with the known spectrum of this compound to confirm its identity.
-
The presence of unexpected peaks may indicate impurities.
-
Protocol 4: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
HCl, NaOH, H₂O₂
-
HPLC-UV system
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
At various time points, take an aliquot of each stressed sample, neutralize if necessary, and dilute appropriately.
-
Analyze the samples by HPLC-UV (Protocol 1) to quantify the remaining this compound and by LC-MS (Protocol 2) to identify the m/z of the degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound purity and degradation.
Caption: Biased signaling pathway of this compound at the NTR1 receptor.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 2. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic errors in detecting biased agonism: Analysis of current methods and development of a new model-free approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ML314 and Neurotensin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by the endogenous neuropeptide neurotensin and the synthetic small molecule ML314. Both molecules target the neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain, temperature regulation, and dopamine modulation. However, their downstream signaling effects diverge significantly, with this compound exhibiting a biased agonism that favors the β-arrestin pathway over traditional G protein-mediated signaling. This guide presents quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to facilitate a comprehensive understanding of their distinct mechanisms of action.
Data Presentation: Quantitative Comparison of this compound and Neurotensin (NT(8-13))
The following tables summarize the key quantitative parameters of this compound and the active fragment of neurotensin, NT(8-13), in activating the two primary signaling pathways downstream of NTR1: β-arrestin recruitment and Gq-mediated calcium mobilization.
| Ligand | Assay | EC50 (µM) | Emax (%) | Cell Line | Reference |
| This compound | β-Arrestin Recruitment | 2.0 - 3.41 | 86.6 - 104.7 | U2OS / CHO-K1 | [1][2] |
| NT(8-13) | β-Arrestin Recruitment | ~0.001 | 100 | U2OS | [2] |
Table 1: Comparison of Potency and Efficacy in β-Arrestin Recruitment Assays. This table highlights the full agonist activity of both this compound and NT(8-13) in recruiting β-arrestin to the neurotensin receptor 1. While both are effective, the endogenous ligand fragment NT(8-13) displays significantly higher potency.
| Ligand | Assay | EC50 (µM) | Emax (%) | Cell Line | Reference |
| This compound | Calcium Mobilization | >80 | No significant response | CHO-K1 | [1] |
| Neurotensin | Calcium Mobilization | Not explicitly quantified in direct comparison | Activates Gq signaling | Various | [3][4] |
Table 2: Comparison of Potency and Efficacy in Calcium Mobilization Assays. This table underscores the biased agonism of this compound. Unlike neurotensin, which activates the Gq pathway leading to calcium release, this compound shows no significant activity in this assay, indicating its preference for the β-arrestin pathway.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of neurotensin and this compound upon binding to the neurotensin receptor 1 (NTR1).
Caption: Canonical Neurotensin Signaling at NTR1.
Caption: Biased Signaling of this compound at NTR1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature characterizing this compound and neurotensin signaling at NTR1.[1][2][5]
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the NTR1 upon ligand binding using the DiscoverX PathHunter® β-arrestin assay system.
Materials:
-
PathHunter® CHO-K1 NTSR1 β-Arrestin cells (DiscoverX, Cat #93-0280E2)
-
Cell plating reagent (DiscoverX)
-
This compound and NT(8-13)
-
PathHunter® Detection Reagents (DiscoverX)
-
384-well white, solid-bottom assay plates
Protocol:
-
Cell Plating:
-
Culture PathHunter® CHO-K1 NTSR1 β-Arrestin cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent at a density of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and NT(8-13) in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells of the cell plate.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Calculate the percentage of activity relative to the maximum response induced by the control agonist (NT(8-13)).
-
Determine the EC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Caption: β-Arrestin Recruitment Assay Workflow.
Calcium Mobilization Assay (FLIPR® Assay)
This assay measures changes in intracellular calcium concentration following NTR1 activation using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR®).
Materials:
-
CHO-K1 cells stably expressing NTR1
-
FLIPR® Calcium Assay Kit (e.g., Calcium 6 Assay Kit, Molecular Devices)
-
This compound and Neurotensin
-
384-well black-wall, clear-bottom assay plates
-
FLIPR® Tetra or similar instrument
Protocol:
-
Cell Plating:
-
Culture CHO-K1 cells expressing NTR1 in appropriate media.
-
Plate the cells into 384-well black-wall, clear-bottom plates at a density of 10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's protocol (e.g., FLIPR® Calcium 6 Assay Kit).
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and neurotensin in a separate compound plate.
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the FLIPR® instrument.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will then automatically add 10 µL of the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
-
Caption: Calcium Mobilization (FLIPR®) Assay Workflow.
References
- 1. Eurofins Discoverx PathHunter eXpress NTSR1 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. moleculardevices.com [moleculardevices.com]
Validating ML314 Biased Agonism In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of ML314, a known β-arrestin biased agonist of the Neurotensin Receptor 1 (NTR1), with other relevant NTR1 modulators. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in the design and interpretation of studies aimed at validating and exploring the unique signaling properties of this compound.
Comparative Analysis of NTR1 Agonist Activity
The following tables summarize the in vitro potency and efficacy of this compound in comparison to the endogenous ligand Neurotensin (NT), the G-protein biased agonist ML301, and the biased allosteric modulator SBI-553. These data have been compiled from publicly available research to provide a comparative overview of their signaling bias at the human Neurotensin Receptor 1 (NTR1).
Table 1: Comparison of Agonist Potency (EC₅₀) at Human NTR1
| Compound | β-Arrestin Recruitment (EC₅₀, µM) | Gq-mediated Ca²⁺ Mobilization (EC₅₀, µM) | Signaling Bias |
| This compound | 2.0[1][2] | >80[1][2] | β-Arrestin |
| Neurotensin (NT) | Full Agonist (Potency varies by assay) | Full Agonist (Potency varies by assay) | Balanced |
| ML301 | 2.0 - 4.1[2] | 0.298[2] | G-protein |
| SBI-553 | 0.34 (as a PAM) | Antagonizes G-protein signaling | β-Arrestin (Allosteric) |
Table 2: Comparison of Agonist Efficacy (% of Neurotensin) at Human NTR1
| Compound | β-Arrestin Recruitment (% Efficacy) | Gq-mediated Ca²⁺ Mobilization (% Efficacy) |
| This compound | ~100[2] | No significant response[1][2] |
| Neurotensin (NT) | 100 (Reference) | 100 (Reference) |
| ML301 | 79 - 93[2] | 93[2] |
| SBI-553 | Potentiates NT-mediated recruitment | Inhibits NT-mediated mobilization |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways of NTR1 and the general workflows of the key in vitro assays used to determine biased agonism.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established techniques and should be optimized for specific cell lines and laboratory conditions.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to an activated NTR1. The PathHunter® system utilizes enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter® NTR1-expressing cells (e.g., from DiscoverX)
-
Cell plating reagent
-
Test compounds (this compound, Neurotensin, etc.) dissolved in an appropriate vehicle (e.g., DMSO)
-
PathHunter® Detection Reagents
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture PathHunter® NTR1 cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend cells in the provided cell plating reagent to the recommended density.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the cell plating reagent. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
Add the diluted compounds to the corresponding wells of the cell plate. Include a vehicle control and a positive control (e.g., a saturating concentration of Neurotensin).
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C. Incubation times may be optimized depending on the kinetics of β-arrestin recruitment for NTR1.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate-reading luminometer.
-
The data can be analyzed using a non-linear regression to determine the EC₅₀ and Emax values for each compound.
-
Gq-Mediated Calcium Mobilization Assay (FLIPR® Assay)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq signaling pathway by NTR1 agonists.
Materials:
-
HEK293 cells stably expressing human NTR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FLIPR® Calcium Assay Kit (e.g., Calcium 6 Assay Kit from Molecular Devices)
-
Test compounds (this compound, Neurotensin, ML301, etc.) dissolved in an appropriate vehicle
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well black-walled, clear-bottom tissue culture plates
-
FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating:
-
Seed the NTR1-expressing HEK293 cells into the microplates at a predetermined density and allow them to adhere overnight at 37°C in a CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the kit manufacturer's instructions by dissolving the dye in the assay buffer.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Measurement:
-
Place the cell plate and the compound plate into the FLIPR® instrument.
-
The instrument will first measure the baseline fluorescence of each well.
-
It will then add the test compounds from the compound plate to the cell plate and continue to measure the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity, indicative of intracellular calcium mobilization, is recorded.
-
The data can be analyzed to determine the EC₅₀ and Emax for the Gq-mediated response for each compound.
-
By employing these standardized assays and comparing the resulting quantitative data, researchers can effectively validate the β-arrestin biased agonism of this compound and further investigate its potential as a selective therapeutic agent.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Selectivity of ML314: A Comparative Analysis for Neurotensin Receptor 1
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of molecular compounds with their targets is paramount. This guide provides an objective comparison of ML314's selectivity for the neurotensin receptor 1 (NTR1) over neurotensin receptor 2 (NTR2), supported by experimental data and detailed protocols.
This compound has emerged as a significant chemical probe due to its unique properties as a brain-penetrant, non-peptidic agonist for the neurotensin receptor 1 (NTR1)[1][2][3][4]. A key characteristic of this compound is its nature as a β-arrestin biased agonist[1][2][3][5]. This means it preferentially activates the β-arrestin signaling pathway over the traditional Gq-coupled pathway, a feature that may offer distinct therapeutic advantages[1][3][5]. This guide delves into the experimental evidence that establishes the selectivity of this compound for NTR1, providing a clear comparison of its activity at both NTR1 and NTR2.
Quantitative Comparison of this compound Activity at NTR1 and NTR2
The selectivity of a compound is best understood through a direct comparison of its potency at different targets. The following table summarizes the half-maximal effective concentration (EC50) values for this compound at both neurotensin receptors.
| Receptor | Assay Type | This compound EC50 (μM) | Efficacy (% of Control) | Reference |
| NTR1 | β-arrestin HCS Assay | 1.89 - 2.0 | 103 - 107% | [1][3][6] |
| NTR1 | DiscoveRx β-arrestin Assay | 3.41 | 86.6% | [1] |
| NTR1 | Ca²+ Mobilization Assay | >80 | Inactive | [1] |
| NTR2 | β-arrestin HCS Assay | >80 | No Activity | [1][6] |
The data clearly demonstrates that this compound is a potent agonist at the NTR1 receptor, specifically through the β-arrestin pathway, with an EC50 value of approximately 2.0 μM[1][3][5][7]. In stark contrast, it shows no significant activity at the NTR2 receptor at concentrations up to 80 μM, indicating a selectivity of over 40-fold for NTR1 over NTR2 in β-arrestin recruitment[1]. Furthermore, its lack of activity in the Ca²⁺ mobilization assay underscores its biased agonism[1][2][3][5].
Experimental Protocols
The determination of this compound's selectivity relies on robust and specific experimental methodologies. The key assays used are detailed below.
1. High-Content Screening (HCS) for β-arrestin Recruitment (Primary Assay for NTR1 and Counterscreen for NTR2)
This assay was designed to visually quantify the recruitment of β-arrestin to the receptor upon agonist stimulation.
-
Cell Line: U2OS (human bone osteosarcoma epithelial) cells stably expressing the target receptor (NTR1 or NTR2) and a β-arrestin-Green Fluorescent Protein (GFP) fusion protein.
-
Principle: In an unstimulated state, β-arrestin-GFP is distributed throughout the cytoplasm. Upon receptor activation by an agonist, β-arrestin is recruited to the cell membrane, leading to the formation of distinct fluorescent puncta (aggregates).
-
Methodology:
-
Cells were plated in multi-well plates and incubated.
-
This compound was added in a dose-response format to the wells.
-
The cells were incubated to allow for receptor activation and β-arrestin translocation.
-
High-content imaging systems were used to capture images of the cells.
-
Image analysis software quantified the formation of β-arrestin-GFP puncta per cell.
-
-
Data Analysis: The intensity of puncta formation was plotted against the compound concentration to determine the EC50 value. The efficacy was calculated relative to the response induced by a known neurotensin peptide agonist[1].
2. DiscoveRx β-arrestin Complementation Assay (Orthogonal Assay)
This assay provides an alternative method to confirm β-arrestin recruitment and validate the primary HCS findings.
-
Principle: This assay is based on enzyme fragment complementation. The receptor is fused to one fragment of β-galactosidase, and β-arrestin is fused to the complementary fragment. When the agonist induces their interaction, the fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.
-
Methodology:
-
Cells expressing the engineered receptor and β-arrestin constructs were treated with varying concentrations of this compound.
-
After an incubation period, a substrate solution was added.
-
The chemiluminescent signal was measured using a plate reader.
-
-
Data Analysis: The signal intensity was correlated with the concentration of this compound to generate a dose-response curve and calculate the EC50[1].
3. Calcium (Ca²⁺) Mobilization Assay
This functional assay is used to determine if a compound activates the Gq-protein signaling pathway, which is the traditional pathway for NTR1.
-
Principle: Activation of the Gq pathway leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Data Analysis: The lack of a significant increase in fluorescence upon the addition of this compound indicated that it does not activate the Gq pathway[1][9][10].
Visualizing the Mechanism and Workflow
To better illustrate the underlying biology and experimental design, the following diagrams are provided.
Caption: Biased signaling of this compound at the NTR1 receptor.
Caption: Workflow for determining this compound's NTR1 selectivity.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | NTR1 agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Table 5, Counter Assay Results for Neurotensin-1 Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor. [scholars.duke.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
SR142948A Effectively Blocks ML314-Induced β-Arrestin Signaling at the Neurotensin Receptor 1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological effects of the neurotensin receptor 1 (NTR1) agonist ML314 and its blockade by the antagonist SR142948A. This guide synthesizes key experimental data, details the underlying methodologies, and visualizes the signaling pathways involved.
Executive Summary
This compound is a non-peptidic, brain-penetrant agonist of the neurotensin receptor 1 (NTR1) that exhibits a unique signaling profile. Unlike the endogenous ligand neurotensin, this compound is a β-arrestin biased agonist, meaning it preferentially activates the β-arrestin signaling pathway without significantly engaging the classical Gq-protein-mediated calcium mobilization pathway.[1][2][3] This property makes this compound a valuable tool for dissecting the distinct physiological roles of these two signaling arms and a potential therapeutic lead for conditions such as methamphetamine abuse.[4][5]
SR142948A is a potent and selective non-peptide antagonist of neurotensin receptors (NTR1 and NTR2).[6][7] It effectively blocks the pharmacological effects of neurotensin and other NTR1 agonists. Crucially, experimental data demonstrates that SR142948A can dose-dependently inhibit the β-arrestin recruitment induced by this compound, confirming that this compound's effects are mediated through the NTR1 receptor.[1]
Data Presentation: In Vitro Inhibition of this compound by SR142948A
The primary evidence for the blocking effect of SR142948A on this compound comes from in vitro β-arrestin recruitment assays. These experiments quantify the ability of this compound to cause the recruitment of β-arrestin to the NTR1 receptor and how this effect is inhibited by SR142948A.
| Compound | Assay Type | Cell Line | Key Parameter | Value | Reference |
| This compound | β-arrestin Recruitment (HCS) | U2OS | EC50 | 2.0 µM | [1] |
| SR142948A | Inhibition of this compound-induced β-arrestin Recruitment (HCS) | U2OS | IC50 | 50.1 nM | [1] |
| This compound (in inhibition assay) | β-arrestin Recruitment (HCS) | U2OS | Concentration Used | 10 µM (EC100) | [1] |
Note: The EC50 (half-maximal effective concentration) for this compound indicates its potency in activating the β-arrestin pathway. The IC50 (half-maximal inhibitory concentration) for SR142948A demonstrates its potency in blocking the effect of a high concentration (EC100) of this compound.
Experimental Protocols
The following is a detailed methodology for the key β-arrestin recruitment high-content screening (HCS) assay used to demonstrate the antagonistic effect of SR142948A on this compound, based on the study by Peddibhotla et al. and general protocols for such assays.
β-Arrestin Recruitment High-Content Screening (HCS) Assay
Objective: To quantify the recruitment of β-arrestin to the NTR1 receptor upon stimulation with this compound and the inhibition of this recruitment by SR142948A.
Cell Line: U2OS (human bone osteosarcoma epithelial) cells stably co-expressing the human neurotensin receptor 1 (NTR1) and a β-arrestin2-GFP (Green Fluorescent Protein) fusion protein.
Materials:
-
U2OS-NTR1-β-arrestin2-GFP cells
-
This compound
-
SR142948A
-
Assay medium: DMEM supplemented with 1% dialyzed fetal bovine serum
-
384-well clear-bottom imaging plates
-
Automated liquid handler
-
High-content imaging system
Procedure:
-
Cell Plating: Seed the U2OS-NTR1-β-arrestin2-GFP cells into 384-well plates at a density of 2,000 cells per well in 20 µL of assay medium. Incubate the plates overnight at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations for determining the EC50. For the inhibition assay, prepare a solution of this compound at a final concentration of 10 µM (EC100).
-
Prepare a stock solution of SR142948A in DMSO. Serially dilute the stock solution to create a range of concentrations for determining the IC50.
-
-
Antagonist Pre-incubation: Using an automated liquid handler, add the desired concentrations of SR142948A to the appropriate wells. Incubate the plates for 30 minutes at 37°C.
-
Agonist Stimulation: Add this compound to the wells. For the inhibition assay, add the 10 µM this compound solution to the wells pre-incubated with SR142948A.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Imaging: Acquire images of the cells using a high-content imaging system. The GFP channel is used to visualize the localization of the β-arrestin2-GFP.
-
Image Analysis: An automated image analysis algorithm is used to quantify the formation of fluorescent puncta within the cells, which corresponds to the recruitment of β-arrestin2-GFP to the activated NTR1 receptors at the cell membrane.
-
Data Analysis:
-
For the this compound dose-response curve, plot the quantified β-arrestin recruitment against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For the SR142948A inhibition curve, plot the percentage of inhibition of this compound-induced β-arrestin recruitment against the log of the SR142948A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for testing the inhibitory effect of SR142948A.
References
- 1. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
A Comparative Guide to ML314: A Biased Positive Allosteric Modulator of the Neurotensin Receptor 1
This guide provides a comprehensive comparison of ML314, a notable positive allosteric modulator (PAM) of the Neurotensin Receptor 1 (NTR1), with other relevant NTR1 modulators. It is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of GPCRs and the therapeutic potential of allosteric modulation.
Introduction to NTR1 Signaling and Allosteric Modulation
The Neurotensin Receptor 1 (NTR1) is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including pain perception, body temperature regulation, and dopamine-related behaviors.[1][2] Upon binding its endogenous ligand, neurotensin (NT), NTR1 initiates downstream signaling through two primary pathways:
-
Gq Protein Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), leading to the production of inositol phosphates and a subsequent increase in intracellular calcium (Ca2+) mobilization.[3] This pathway is associated with many of the classical effects of neurotensin.
-
β-Arrestin Pathway: Ligand binding also promotes the recruitment of β-arrestin proteins, which not only desensitize G protein signaling but also initiate their own distinct signaling cascades and mediate receptor internalization.[4][5]
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds.[6] Positive allosteric modulators (PAMs) enhance the affinity and/or efficacy of the orthosteric ligand. A key feature of some allosteric modulators is "biased signaling," where they selectively potentiate one signaling pathway over another.[5][7] this compound is a prime example of a β-arrestin biased agonist for NTR1.[5][8]
Comparative Performance of NTR1 Modulators
This compound is a quinazoline-based, non-peptidic small molecule that functions as a β-arrestin biased agonist and positive allosteric modulator of NTR1.[5][9] Unlike the endogenous agonist neurotensin, which activates both Gq and β-arrestin pathways, this compound selectively enhances β-arrestin recruitment without stimulating Gq-mediated calcium mobilization.[5][8][10] This biased activity presents a potential therapeutic advantage by isolating specific signaling outcomes.
Below is a comparative summary of this compound and other known NTR1 modulators.
| Compound | Class | Mechanism of Action | β-Arrestin Recruitment (EC50) | Ca2+ Mobilization | Selectivity | Key Features |
| This compound | Biased Agonist / PAM | Allosterically enhances NT binding and selectively activates the β-arrestin pathway.[4][10][11] | ~1.9 µM[10][12] | No significant response.[5][8] | Selective for NTR1 over NTR2 and GPR35.[10][12] | Brain penetrant, non-peptidic, β-arrestin biased.[8][9][11] |
| SBI-553 | Biased Allosteric Modulator | Optimized analog from the same chemical series as this compound.[9] | More potent than this compound (nM range). | Blocks classical Ca2+ signaling.[9] | NTR1 selective. | Potent and brain penetrant.[9] |
| SR48692 (Meclinertant) | Antagonist | Competitive antagonist at the orthosteric binding site. | N/A (Blocks NT-induced activity) | N/A (Blocks NT-induced activity) | Selective for NTR1. | Well-characterized non-peptide antagonist; completed Phase II clinical trials.[9] |
| SR142948A | Antagonist | Competitive antagonist at the orthosteric binding site. | N/A (Blocks NT-induced activity) | N/A (Blocks NT-induced activity) | Selective for NTR1. | A related analog of SR48692 used extensively in research.[9] |
| Neurotensin (NT) | Endogenous Agonist | Binds to the orthosteric site to activate multiple signaling pathways. | Potent Agonist | Potent Agonist | Binds to both NTR1 and NTR2.[9] | Endogenous peptide ligand. |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the NTR1 signaling cascade and a typical workflow for identifying and characterizing biased allosteric modulators like this compound.
Caption: NTR1 signaling pathways and the biased modulation by this compound.
References
- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 4. archive.connect.h1.co [archive.connect.h1.co]
- 5. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
A Comparative Analysis of ML314 and Other Quinazoline Derivatives in Neurotensin Receptor 1 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ML314, a novel quinazoline derivative, with other compounds targeting the Neurotensin Receptor 1 (NTR1). This document focuses on the differential modulation of NTR1 signaling pathways, highlighting the unique biased agonism of this compound. Experimental data, detailed protocols, and visual representations of signaling pathways and workflows are presented to facilitate a comprehensive understanding of these compounds for research and drug development purposes.
Introduction to this compound and Quinazoline Derivatives
This compound is a brain-penetrant, non-peptidic small molecule that has been identified as a biased agonist for the Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including pain, psychosis, and addiction.[1][2] Unlike endogenous ligands like neurotensin, which activate both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively activates the β-arrestin pathway without significantly engaging the classical Gq-coupled pathway.[1] This biased agonism presents a promising therapeutic strategy by potentially isolating the beneficial effects of β-arrestin signaling while avoiding the adverse effects associated with G protein activation.
The quinazoline scaffold is a versatile heterocyclic structure found in numerous biologically active compounds, including approved drugs for cancer therapy.[3][4] Derivatives of quinazoline have been explored for a wide range of therapeutic applications due to their ability to interact with various biological targets. This guide will compare this compound with another well-characterized non-peptide NTR1 modulator, SR-48692, which acts as an antagonist, to provide a clear contrast in their mechanisms of action and functional outcomes.
Quantitative Performance Comparison
The following table summarizes the in vitro pharmacological profiles of this compound and the NTR1 antagonist, SR-48692. This data highlights the distinct activities of these compounds on the NTR1 signaling pathways.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | NTR1 | β-Arrestin Recruitment | EC50 | 2.0 µM | [1][2] |
| NTR2 | β-Arrestin Recruitment | EC50 | >80 µM | [1][2] | |
| NTR1 | Calcium Mobilization (Gq) | EC50 | >80 µM | [1][2] | |
| SR-48692 | NTR1 | Radioligand Binding | IC50 | 0.99 - 30.3 nM | [5][6] |
| NTR1 | Calcium Mobilization (Gq) | pA2 | 8.13 | [5][6] |
Signaling Pathways and Mechanism of Action
The differential effects of this compound and neurotensin on NTR1 signaling are rooted in their ability to stabilize distinct receptor conformations, leading to the recruitment of different intracellular signaling partners.
NTR1 Signaling Pathways
Neurotensin (Unbiased Agonist): The endogenous ligand neurotensin binds to and activates NTR1, leading to the coupling of Gq proteins.[7] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key second messenger that mediates various cellular responses.[7] Concurrently, agonist-bound NTR1 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins desensitize the G protein signaling and promote receptor internalization. They also act as scaffolds for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[8][9]
This compound (Biased Agonist): this compound, in contrast, preferentially stabilizes a receptor conformation that favors the recruitment of β-arrestin without activating the Gq protein pathway.[1] This leads to β-arrestin-mediated signaling, including receptor internalization and activation of the MAPK pathway, in the absence of a significant intracellular calcium response.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-Arrestin Recruitment Assay (High-Content Screening)
This assay is used to quantify the recruitment of β-arrestin to the NTR1 receptor upon ligand stimulation.
-
Cell Culture: U2OS cells stably co-expressing the human NTR1 and a β-arrestin2-GFP fusion protein are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Compound Preparation: Test compounds (e.g., this compound) and control ligands are prepared in a suitable buffer at various concentrations.
-
Compound Addition: The compounds are added to the cells.
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for β-arrestin recruitment.
-
Imaging: The cells are fixed and stained with a nuclear counterstain (e.g., Hoechst). Images are acquired using an automated high-content imaging system.
-
Image Analysis: Image analysis software is used to identify individual cells and quantify the translocation of the β-arrestin-GFP signal from the cytoplasm to the plasma membrane, indicative of receptor recruitment.
-
Data Analysis: The extent of β-arrestin recruitment is plotted against the compound concentration to generate dose-response curves and calculate EC50 values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled pathway.
-
Cell Culture: HEK293 cells stably expressing the human NTR1 are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. Test compounds are then automatically injected into the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of several minutes to capture the transient calcium flux.
-
Data Analysis: The peak fluorescence signal after compound addition is determined and normalized to the baseline.
-
Dose-Response Analysis: Dose-response curves are generated by plotting the normalized fluorescence response against the compound concentration to determine EC50 values.
In Vivo Brain Penetration Assessment
Assessing the ability of a compound to cross the blood-brain barrier (BBB) is crucial for CNS drug development.
-
Compound Administration: The test compound is administered to a cohort of rodents (typically mice or rats) at a specific dose and route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At predetermined time points after administration, animals are euthanized, and blood and brain tissue are collected.[10]
-
Sample Processing: Blood is processed to obtain plasma. The brain is homogenized in a suitable buffer.
-
Bioanalysis: The concentration of the compound in the plasma and brain homogenate is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Brain-to-Plasma Ratio (Kp): The Kp is calculated by dividing the total concentration of the compound in the brain by the total concentration in the plasma.
-
Determination of Unbound Fractions: The fraction of the compound that is not bound to proteins in both plasma (fu,plasma) and brain tissue (fu,brain) is determined using in vitro methods such as equilibrium dialysis.[10]
-
Calculation of Unbound Brain-to-Plasma Ratio (Kp,uu): The Kp,uu, which represents the ratio of the unbound drug concentration in the brain to that in the plasma, is calculated as: Kp,uu = Kp / (fu,brain / fu,plasma). A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux.[10]
Conclusion
This compound represents a significant advancement in the field of NTR1 modulation, demonstrating the feasibility of developing biased agonists that selectively engage the β-arrestin signaling pathway. Its quinazoline core provides a promising scaffold for further optimization of potency, selectivity, and pharmacokinetic properties. The comparative analysis with the antagonist SR-48692 clearly illustrates the distinct pharmacological profiles that can be achieved with non-peptide modulators of NTR1.
The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers working on the development of novel therapeutics targeting NTR1 and other GPCRs. A thorough understanding of the differential signaling pathways and the methodologies to assess them is paramount for the rational design of next-generation drugs with improved efficacy and safety profiles. Future studies should focus on a direct head-to-head comparison of this compound with other quinazoline-based NTR1 modulators to further elucidate the structure-activity relationships governing biased agonism at this important therapeutic target.
References
- 1. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ML314 and Peptide Neurotensin Receptor 1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the non-peptide, β-arrestin biased neurotensin receptor 1 (NTR1) agonist, ML314, with traditional peptide NTR1 agonists. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to NTR1 Agonists
Neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including pain, schizophrenia, and substance abuse disorders. Activation of NTR1 by its endogenous ligand, neurotensin (NT), and other peptide agonists triggers a cascade of intracellular signaling events. These events are primarily mediated through two distinct pathways: G protein-dependent signaling, which often involves Gq protein activation and subsequent calcium mobilization, and β-arrestin-mediated signaling, which can lead to receptor internalization and activation of other downstream pathways like the ERK1/2 cascade.
Traditional NTR1 agonists are peptide-based, mimicking the action of neurotensin. However, the development of small molecule agonists, such as this compound, has introduced a new dimension to NTR1-targeted therapeutics. This compound is a β-arrestin biased agonist, meaning it preferentially activates the β-arrestin pathway over the G protein pathway. This biased agonism may offer a more targeted therapeutic approach with a potentially different side effect profile compared to unbiased peptide agonists.
Quantitative Comparison of Agonist Efficacy
The following table summarizes the in vitro efficacy of this compound compared to the endogenous NTR1 peptide agonist fragment, neurotensin(8-13) (NT(8-13)), and another potent peptide agonist, JMV-449. The data highlights the distinct signaling profiles of these compounds.
| Compound | Assay Type | EC50 | Emax (% of control peptide) | Source |
| This compound | β-Arrestin Recruitment | 2.0 µM | 100% | [1] |
| Calcium Mobilization | >80 µM (inactive) | No significant response | [1] | |
| Neurotensin(8-13) | β-Arrestin Recruitment | 0.001 µM | 100% | [1] |
| Calcium Mobilization | Not explicitly stated, but active | 100% | [1] | |
| JMV-449 | [125I]-NT Binding Inhibition | IC50 = 0.15 nM | Not Applicable | |
| Guinea Pig Ileum Contraction | 1.9 nM | Not specified |
Key Observations:
-
Potency: The peptide agonist NT(8-13) is significantly more potent in inducing β-arrestin recruitment than this compound. Similarly, JMV-449 demonstrates high potency in binding and functional assays.
-
Biased Agonism: this compound is a full agonist in the β-arrestin recruitment assay, achieving the same maximal effect as the endogenous peptide.[1] However, it shows no significant activity in the calcium mobilization assay, which is a hallmark of Gq protein activation.[1] This demonstrates the strong β-arrestin bias of this compound.
-
Peptide Agonist Profile: In contrast, peptide agonists like neurotensin and its active fragments are known to activate both G protein and β-arrestin pathways.
Signaling Pathways
The differential activation of intracellular signaling pathways by peptide NTR1 agonists and this compound is a key distinction.
Caption: Signaling pathway of a typical peptide NTR1 agonist.
Peptide agonists, such as neurotensin, bind to NTR1 and induce a conformational change that leads to the activation of both Gq proteins and the recruitment of β-arrestin. Gq protein activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn results in the mobilization of intracellular calcium. Simultaneously, β-arrestin recruitment can initiate downstream signaling, including the activation of the ERK1/2 pathway.
Caption: Biased signaling pathway of this compound at NTR1.
This compound, as a β-arrestin biased agonist, preferentially stabilizes a conformation of NTR1 that favors the recruitment of β-arrestin, leading to the activation of β-arrestin-dependent signaling pathways like ERK1/2 activation.[1] Importantly, this interaction does not lead to significant activation of the Gq protein pathway, and therefore, does not induce a calcium mobilization response.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
β-Arrestin Recruitment Assay (e.g., DiscoveRx PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to an activated GPCR.
Principle: The assay is based on enzyme fragment complementation. The NTR1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture PathHunter® cells expressing the ProLink™-tagged NTR1 and Enzyme Acceptor-tagged β-arrestin in the recommended medium.
-
On the day before the assay, harvest the cells and resuspend them in the appropriate cell plating reagent.
-
Dispense the cell suspension into a 384-well white, solid-bottom assay plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and peptide agonists (e.g., NT(8-13)) in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Add the diluted compounds to the cell plate.
-
-
Incubation:
-
Incubate the plate for 90-180 minutes at 37°C or room temperature, depending on the specific receptor kinetics.
-
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Analyze the data using a non-linear regression to determine the EC50 and Emax values for each compound.
-
Calcium Mobilization Assay (e.g., FLIPR® Assay)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Principle: Cells expressing NTR1 are loaded with a calcium-sensitive fluorescent dye. Upon activation of the Gq pathway by an agonist, intracellular calcium is released, which binds to the dye, causing an increase in its fluorescence intensity. This change in fluorescence is monitored in real-time.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing NTR1 (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Plate the cells into a 96- or 384-well black-walled, clear-bottom assay plate and grow to near confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR® Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow for dye uptake.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and peptide agonists in the assay buffer at a concentration that is 4-5 times the final desired concentration.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR® or similar instrument).
-
The instrument will establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to monitor the fluorescence intensity for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak response minus baseline) is used to determine the agonist response.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of NTR1 agonists.
Caption: Experimental workflow for comparing NTR1 agonists.
Conclusion
The comparison between this compound and peptide NTR1 agonists reveals a clear divergence in their signaling properties. While peptide agonists act as relatively balanced activators of both G protein and β-arrestin pathways, this compound demonstrates pronounced β-arrestin bias. This functional selectivity of this compound offers a valuable tool for dissecting the distinct physiological roles of the G protein and β-arrestin signaling arms of NTR1. For drug development professionals, the biased agonism of this compound may represent a novel therapeutic strategy to selectively engage desired signaling pathways while avoiding potential side effects associated with broad NTR1 activation. The choice between a biased agonist like this compound and a traditional peptide agonist will depend on the specific therapeutic goal and the desired downstream physiological effects.
References
Validating the In Vivo Efficacy of ML314: A Comparative Guide for Researchers
For scientists and professionals in drug development, validating the in vivo effects of a novel compound is a critical step. This guide provides a comprehensive comparison of ML314, a β-arrestin biased agonist of the neurotensin receptor 1 (NTR1), with alternative NTR1 agonists, supported by experimental data. We present detailed methodologies for key in vivo assays and visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action: Biased Agonism of NTR1
This compound is a non-peptidic small molecule that selectively activates the β-arrestin signaling pathway downstream of the neurotensin receptor 1 (NTR1), with minimal activation of the traditional G-protein-coupled pathway that leads to calcium mobilization.[1] This "biased agonism" is hypothesized to offer a more targeted therapeutic effect with potentially fewer side effects compared to balanced or G-protein-biased agonists. The primary alternative against which this compound's effects are compared is the class of peptide-based NTR1 agonists, such as PD149163, which typically activate both G-protein and β-arrestin pathways.
References
ML314: A Comparative Guide to its GPCR Cross-Reactivity
For researchers and drug development professionals investigating the therapeutic potential of ML314, a comprehensive understanding of its selectivity profile is paramount. This compound is a potent and selective β-arrestin biased agonist of the Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. This guide provides a comparative analysis of this compound's cross-reactivity with other GPCRs, supported by available experimental data.
Selectivity Profile of this compound
This compound was developed as a selective tool compound to probe the function of NTR1. Initial characterization demonstrated its high potency and efficacy at NTR1, with an EC50 of 1.9 µM in a β-arrestin recruitment assay.[1] Crucially, subsequent screening against a panel of other GPCRs has revealed a favorable selectivity profile, with minimal off-target activity at the concentrations tested.
Quantitative Analysis of Cross-Reactivity
To provide a clear comparison, the following table summarizes the known activity of this compound at its primary target, NTR1, and its lack of significant activity at other tested GPCRs. The data is primarily derived from β-arrestin recruitment assays, which measure the functional response of the receptor to ligand binding.
| Target GPCR | Assay Type | This compound Activity (EC50 or % Inhibition @ 10µM) | Reference |
| Neurotensin Receptor 1 (NTR1) | β-arrestin Recruitment | 1.9 µM | [1] |
| Neurotensin Receptor 2 (NTR2) | β-arrestin Recruitment | No significant activity | [1] |
| GPR35 | β-arrestin Recruitment | No significant activity | [1] |
| Adrenergic α1A | Radioligand Binding | <50% inhibition | Probe Reports |
| Adrenergic α1B | Radioligand Binding | <50% inhibition | Probe Reports |
| Adrenergic α2A | Radioligand Binding | <50% inhibition | Probe Reports |
| Adrenergic β1 | Radioligand Binding | <50% inhibition | Probe Reports |
| Adrenergic β2 | Radioligand Binding | <50% inhibition | Probe Reports |
| Dopamine D1 | Radioligand Binding | <50% inhibition | Probe Reports |
| Dopamine D2 | Radioligand Binding | <50% inhibition | Probe Reports |
| Serotonin 5-HT1A | Radioligand Binding | <50% inhibition | Probe Reports |
| Serotonin 5-HT2A | Radioligand Binding | <50% inhibition | Probe Reports |
| Muscarinic M1 | Radioligand Binding | <50% inhibition | Probe Reports |
| Muscarinic M2 | Radioligand Binding | <50% inhibition | Probe Reports |
| Muscarinic M3 | Radioligand Binding | <50% inhibition | Probe Reports |
| Histamine H1 | Radioligand Binding | <50% inhibition | Probe Reports |
| Opioid δ | Radioligand Binding | <50% inhibition | Probe Reports |
| Opioid κ | Radioligand Binding | <50% inhibition | Probe Reports |
| Opioid μ | Radioligand Binding | <50% inhibition | Probe Reports |
Note: The data from the "Probe Reports" is qualitative (<50% inhibition at 10µM) and indicates a lack of significant binding affinity at the tested concentration.
Signaling Pathway and Experimental Workflow
NTR1 Signaling Pathway
This compound acts as a biased agonist at NTR1, preferentially activating the β-arrestin signaling pathway over the canonical G protein-mediated pathway. This biased agonism is a key feature of this compound and may contribute to its unique pharmacological effects.
Caption: Biased signaling of this compound at the NTR1 receptor.
Experimental Workflow for GPCR Cross-Reactivity Screening
The selectivity of this compound is typically assessed using a tiered screening approach, starting with binding assays followed by functional assays for any initial hits.
Caption: Workflow for assessing GPCR cross-reactivity.
Experimental Protocols
DiscoverX PathHunter® β-Arrestin Recruitment Assay
This assay is a common method to quantify the interaction of GPCRs with β-arrestin upon ligand stimulation.
Principle: The assay is based on enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Upon ligand-induced GPCR activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This restored enzyme activity is measured by the hydrolysis of a chemiluminescent substrate.
Abbreviated Protocol:
-
Cell Culture: U2OS cells stably co-expressing the NTR1-ProLink construct and the β-arrestin-EA construct are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Preparation: this compound is serially diluted in assay buffer to generate a dose-response curve.
-
Compound Addition: The diluted compound is added to the cells, and the plates are incubated for 90 minutes at 37°C.
-
Detection: PathHunter detection reagent is added to each well, and the plates are incubated for 60 minutes at room temperature.
-
Data Acquisition: Chemiluminescence is read using a plate reader.
-
Data Analysis: The resulting data is normalized to a positive control (e.g., a known NTR1 agonist) and vehicle control. EC50 values are calculated using a four-parameter logistic equation.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The amount of radioligand bound to the receptor is then measured in the presence and absence of a test compound. A reduction in the binding of the radioligand indicates that the test compound is competing for the same binding site.
Abbreviated Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the GPCR of interest.
-
Assay Setup: The assay is typically performed in a 96-well format. Each well contains the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound).
-
Incubation: The assay plates are incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter mat.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is expressed as the percentage of inhibition of specific binding. IC50 values are determined by non-linear regression analysis.
Conclusion
References
Safety Operating Guide
Proper Disposal of ML314: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for ML314, a neurotensin receptor 1 (NTR1) biased agonist. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is classified as a combustible solid and is highly hazardous to water, necessitating careful handling and disposal as chemical waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a comprehensive, publicly available SDS for this compound is not readily found, the following precautions are based on the known hazards of its chemical class, including quinazoline and piperazine derivatives.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. In case of a spill, immediately contain the material, prevent it from entering drains or waterways, and clean the area following established laboratory protocols for hazardous solid waste.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for this compound, comprehensive quantitative safety data is not available. The following table summarizes the known information.
| Parameter | Value | Source |
| Form | Powder | [1] |
| Color | White to beige | [1] |
| Solubility | DMSO: 20 mg/mL | [1] |
| Storage Temperature | Room temperature | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial due to its classification as a combustible solid and its high hazard potential to aquatic environments.[2] All waste must be handled in accordance with local, state, and federal regulations.
1. Waste Collection:
- Collect all solid waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.
- The container must be made of a compatible material, be sealable, and clearly labeled with "Hazardous Waste" and the chemical name "this compound".
- Do not mix this compound waste with other waste streams unless compatibility is confirmed.
2. Handling of Empty Containers:
- Empty containers that held this compound should be treated as hazardous waste unless thoroughly decontaminated.
- If decontamination is not feasible, dispose of the empty container in the same manner as the chemical waste.
3. Disposal of Solutions:
- Solutions containing this compound should not be disposed of down the drain.
- Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Provide the waste disposal service with all available information regarding the chemical's properties and potential hazards.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, reinforcing a culture of safety and trust in chemical handling practices.
References
Personal protective equipment for handling ML314
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ML314. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties of this compound Maleate
| Property | Value | Source |
| Synonym | 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)quinazoline maleate | |
| Appearance | White to beige powder | |
| Molecular Formula | C₂₄H₂₈N₄O₃ · C₄H₄O₄ | |
| Molecular Weight | 536.58 g/mol | |
| Solubility | Soluble in DMSO (20 mg/mL, clear) | |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE) for Handling this compound
As this compound is a combustible solid powder, appropriate personal protective equipment is essential to minimize exposure and prevent ignition.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Wear impermeable chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact with the compound.[1] |
| Eye Protection | Wear safety goggles with side-shields. | To protect eyes from airborne dust particles.[1][2] |
| Body Protection | Wear a flame-resistant lab coat and ensure it is kept clean and free from dust accumulation. | To protect against flash fires in the event of a dust combustion.[3] |
| Respiratory Protection | A NIOSH-certified respirator should be worn, especially when handling larger quantities or when there is a potential for dust generation. | To prevent inhalation of fine dust particles.[1] |
Operational Plan: Experimental Protocol for Solution Preparation
This compound is soluble in Dimethyl Sulfoxide (DMSO). The following protocol outlines the steps for preparing a stock solution.
Objective: To prepare a stock solution of this compound in DMSO.
Materials:
-
This compound maleate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free, and pyrogen-free pipette tips
Procedure:
-
Preparation: Work in a clean and sterile environment, such as a laminar flow hood or biosafety cabinet.[4]
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.[4]
-
Solvent Addition: In a sterile microcentrifuge tube, add the required volume of DMSO to achieve the desired concentration.[4]
-
Dissolution: Slowly add the weighed this compound powder to the DMSO while gently vortexing or pipetting to facilitate dissolution.[4] Avoid vigorous mixing to prevent the introduction of air bubbles.[4]
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes for single use to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.
-
Solid Waste: Unused this compound powder and materials grossly contaminated with the powder (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled, sealed container for hazardous solid chemical waste.[6][7]
-
Liquid Waste: Solutions of this compound in DMSO should be disposed of as hazardous liquid chemical waste.[8] Do not dispose of down the drain.[8]
-
Contaminated Labware: Lab coats and other reusable equipment that have been contaminated should be decontaminated. Disposable items should be double-bagged in clear plastic bags and tagged with a hazardous waste label.[6]
-
Empty Containers: The original container of this compound should be managed as hazardous waste.[6]
Signaling Pathway
This compound is an agonist of the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor. Upon activation, NTSR1 can couple to Gαq/11, leading to the activation of Phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[9] This can subsequently activate the MAPK/ERK and NF-κB signaling pathways.[9][10]
Caption: this compound activates the NTSR1 signaling cascade.
References
- 1. download.basf.com [download.basf.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ohsonline.com [ohsonline.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. vumc.org [vumc.org]
- 9. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 10. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
